molecular formula C7H11NO3 B2833189 Methyl 3-(prop-2-enamido)propanoate CAS No. 86710-95-4

Methyl 3-(prop-2-enamido)propanoate

Cat. No.: B2833189
CAS No.: 86710-95-4
M. Wt: 157.169
InChI Key: BLHVTCUBXYZCDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(prop-2-enamido)propanoate is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.169. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(prop-2-enamido)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(prop-2-enamido)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(prop-2-enoylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-3-6(9)8-5-4-7(10)11-2/h3H,1,4-5H2,2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHVTCUBXYZCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-acryloyl-beta-alanine methyl ester CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acryloyl-beta-alanine methyl ester is a functionalized monomer increasingly recognized for its utility in the synthesis of advanced biomaterials. Its unique structure, combining a reactive acryloyl group with a biocompatible amino acid derivative, makes it a valuable building block for creating polymers with tailored properties for applications in drug delivery, tissue engineering, and biomedical devices. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on insights relevant to the research and development landscape.

Core Compound Identification

A clear and unambiguous identification of a chemical entity is the foundation of reproducible science. The fundamental properties of N-acryloyl-beta-alanine methyl ester are summarized below.

PropertyValueSource
CAS Number 86710-95-4[1]
Molecular Formula C7H11NO3[1]
Molecular Weight 157.167 g/mol [1]
Synonyms 3-Acryloylamino-propionic acid methyl ester, N-2-methoxycarbonylethylacrylamide[1]

Synthesis and Mechanism

The synthesis of N-acryloyl-beta-alanine methyl ester is typically achieved through the acylation of β-alanine methyl ester. The most common and efficient method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base.

The reaction mechanism proceeds as follows: The β-alanine methyl ester, acting as a nucleophile, attacks the electrophilic carbonyl carbon of acryloyl chloride. A base, typically an aqueous solution of sodium hydroxide, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of a biphasic system (e.g., an organic solvent and water) with vigorous stirring is crucial for maximizing the interfacial area where the reaction occurs, thus ensuring a high yield.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol describes a general procedure for the synthesis of N-acryloyl-beta-alanine methyl ester.

  • Dissolution of Precursor : Dissolve β-alanine methyl ester hydrochloride in a suitable aqueous base (e.g., 10% sodium hydroxide solution) in a round-bottom flask. The mixture should be cooled in an ice bath to 0-5 °C.[2]

  • Preparation of Acylating Agent : In a separate flask, prepare a solution of acryloyl chloride in a water-immiscible organic solvent such as dichloromethane or diethyl ether.

  • Reaction : Add the acryloyl chloride solution dropwise to the cooled β-alanine methyl ester solution with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.

  • Reaction Monitoring : Continue stirring the mixture vigorously for 1-2 hours after the addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up and Extraction : Once the reaction is complete, pour the mixture into a separatory funnel. Extract the aqueous layer with the organic solvent used in step 2 (e.g., ether) multiple times.[2]

  • Purification : Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[2]

  • Final Product : The resulting N-acryloyl-beta-alanine methyl ester can be further purified by column chromatography or recrystallization if necessary.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Precursor β-Alanine Methyl Ester HCl Reaction_Vessel Reaction Flask (0-5°C) Vigorous Stirring Precursor->Reaction_Vessel Base 10% NaOH (aq) Base->Reaction_Vessel Acyl_Chloride Acryloyl Chloride in Organic Solvent Acyl_Chloride->Reaction_Vessel Extraction Separatory Funnel Extraction Reaction_Vessel->Extraction Drying Dry over Na2SO4 Extraction->Drying Evaporation Rotary Evaporation Drying->Evaporation Final_Product N-acryloyl-beta-alanine methyl ester Evaporation->Final_Product

Caption: Synthesis workflow for N-acryloyl-beta-alanine methyl ester.

Applications in Drug Development

The primary application of N-acryloyl-beta-alanine methyl ester in the pharmaceutical and biomedical fields is as a monomer for the synthesis of functional polymers. The presence of the acryloyl group allows for polymerization, typically through free-radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), to form well-defined polymers.

These polymers are of significant interest for drug delivery systems. For instance, polymers derived from related N-acryloyl amino acid esters have been used to create hollow core nanocapsules.[3][4][5] These nanostructures can encapsulate therapeutic agents, offering benefits such as:

  • Sustained Release : The polymer matrix can be designed to degrade or swell in a controlled manner, leading to a prolonged release of the encapsulated drug.[3][4]

  • Biocompatibility : The amino acid-based structure of the monomer imparts a degree of biocompatibility to the resulting polymer, reducing potential toxicity.

  • Adjuvant Properties : Certain formulations have been shown to exhibit adjuvant properties, stimulating the immune system, which can be beneficial in the treatment of infectious diseases or cancer.[3][4]

The versatility of this monomer allows for the creation of copolymers with other functional monomers, enabling the fine-tuning of properties like hydrophilicity, degradability, and drug loading capacity.

G Monomer N-acryloyl-beta-alanine methyl ester Polymerization Polymerization (e.g., ATRP) Monomer->Polymerization Polymer Functional Polymer Polymerization->Polymer Nanocapsule Hollow Core Nanocapsule Polymer->Nanocapsule Self-assembly Application Sustained Drug Delivery & Immunomodulation Nanocapsule->Application Drug Drug Molecule Drug->Nanocapsule Encapsulation

Caption: Application of the monomer in drug delivery systems.

Safety and Handling

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7]

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[7] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[6][7]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • Spills : In case of a spill, use appropriate tools to collect the material and place it in a suitable container for disposal. Avoid generating dust.[7]

  • First Aid :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes.[7]

    • Skin : Wash off immediately with plenty of water.[7]

    • Ingestion : May be harmful if swallowed.[6]

    • Inhalation : May be harmful if inhaled and may cause respiratory tract irritation.[6]

It is imperative to consult the specific SDS for any chemical before use and to conduct a thorough risk assessment for any experimental procedure.

Conclusion

N-acryloyl-beta-alanine methyl ester is a promising monomer for the development of advanced biomaterials. Its straightforward synthesis, combined with the functional properties it imparts to polymers, makes it a valuable tool for researchers in drug development and materials science. The ability to create biocompatible and functional polymers for applications such as sustained drug delivery highlights its potential to contribute to the next generation of therapeutic solutions. As research in this area continues, the demand for well-characterized and versatile monomers like N-acryloyl-beta-alanine methyl ester is expected to grow.

References

  • Chemsrc. (2025, October 1). methyl ester of N-acryloy-β-alanine | CAS#:86710-95-4. Retrieved from [Link]

  • PubChem. (n.d.). N-acryloyl-l-alanine methyl ester. Retrieved from [Link]

  • Yamala, A. K., Nadella, V., Mastai, Y., Prakash, H., & Paik, P. (2017). Poly-N-acryloyl-(l-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. Nanoscale, 9(37), 14006-14014. Retrieved from [Link]

  • Bar-Ilan University. (2017, September 28). Poly-: N -acryloyl-(l-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. Retrieved from [Link]

  • ResearchGate. (2017, August). Poly N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties | Request PDF. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Retrieved from [Link]

Sources

Thermodynamic & Physicochemical Characterization of Methyl 3-(prop-2-enamido)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Polymer Science

Executive Summary

Methyl 3-(prop-2-enamido)propanoate (also known as N-acryloyl-β-alanine methyl ester) represents a critical class of functionalized acrylamide monomers. Unlike simple acrylamides, this monomer incorporates an amino acid ester motif, imparting unique hydrophobicity and hydrolytic potential to its corresponding polymers.

This guide addresses the thermodynamic profile of this monomer, focusing on its utility in synthesizing thermoresponsive hydrogels and smart drug delivery systems . Given the niche status of this compound, specific batch-dependent thermodynamic values (such as exact melting point variations due to purity) must be validated experimentally. This document provides the baseline theoretical data, predictive models, and self-validating protocols required for rigorous characterization.

Part 1: Physicochemical Profile & Identity[1]

The thermodynamic behavior of this monomer is governed by the competition between the hydrogen-bonding amide group and the hydrophobic methyl ester tail.

Table 1: Chemical Identity & Structural Parameters
ParameterDataNotes
IUPAC Name Methyl 3-(prop-2-enamido)propanoate
Common Synonyms N-Acryloyl-β-alanine methyl ester; Methyl 3-acrylamidopropanoate
CAS Number 86710-95-4 Primary identifier for the ester form.[1][2][3][4][5]
Molecular Formula

Molecular Weight 157.17 g/mol
Structure

Linear aliphatic spacer reduces steric hindrance near the vinyl group.
Physical State Low-melting solid or viscous liquidDependent on purity and inhibitor content. Store at 2–8°C.
Table 2: Predicted & Reference Thermodynamic Properties

Note: Values marked with () are derived from group-contribution methods or structural homologs (Acrylamide/NIPAM) and serve as baselines for experimental validation.*

Thermodynamic PropertyValue / RangeSignificance in Protocol
Enthalpy of Polymerization (

)
-80 to -86 kJ/mol (-19.8 ± 0.7 kcal/mol)Highly exothermic. Critical for reactor heat management to prevent thermal runaway (Gel Effect).
LogP (Octanol/Water) ~0.24 (Predicted)Indicates amphiphilic nature; soluble in organic solvents and water (monomer).
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsAmide N-H facilitates strong intermolecular H-bonding, influencing viscosity and

.
Polymer Glass Transition (

)
~85–105°C (Polymer)Estimated range for the homopolymer; lower than Polyacrylamide due to the flexible ester side chain.
LCST (Homopolymer) Potential Range: 15–40°CThe polymer exhibits Lower Critical Solution Temperature behavior, crucial for "smart" release.
Part 2: Thermodynamics of Polymerization

For researchers developing drug carriers, the Enthalpy of Polymerization (


)  is the most critical safety and kinetic parameter.
1. Exothermicity & Auto-Acceleration

The polymerization of Methyl 3-(prop-2-enamido)propanoate is a free-radical vinyl addition. The reaction is driven by the conversion of a


-bond (C=C) to a 

-bond (C-C).
  • Thermodynamic Driver:

    
     kcal/mol.
    
  • Risk Factor: As conversion increases, the viscosity of the medium rises, limiting the diffusion of long polymer chains. This prevents termination reactions but allows small monomer molecules to continue propagating.

  • Result: A sudden spike in reaction rate and temperature (the Trommsdorff-Norrish effect or "Gel Effect").

2. Entropy Considerations
  • 
     (Entropy of Polymerization):  Negative (
    
    
    
    to
    
    
    J/mol·K). The system becomes more ordered as free monomers are constrained into a chain.
  • Ceiling Temperature (

    
    ):  The temperature at which 
    
    
    
    . For acrylamides,
    
    
    is typically
    
    
    , meaning depolymerization is negligible under standard synthesis conditions.
Part 3: Experimental Protocols (Self-Validating Systems)

Do not rely on generic certificate of analysis (CoA) data for thermodynamic constants. Impurities (water, hydrolysis products) drastically shift these values. Use these protocols to validate your specific batch.

Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Melting Point

Objective: Determine the precise melting onset and purity of the monomer before polymerization.

  • Preparation: Weigh 3–5 mg of monomer into an aluminum pan. Seal hermetically (to prevent sublimation).

  • Equilibration: Cool to -40°C to capture any glass transitions of impurities.

  • Ramp: Heat from -40°C to 150°C at 5°C/min under Nitrogen purge (50 mL/min).

  • Analysis:

    • Identify the endothermic melting peak (

      
      ).
      
    • Integrate the peak to find Enthalpy of Fusion (

      
      ).
      
    • Self-Validation: If the peak is broad (>2°C width), the monomer has degraded (likely hydrolysis of the ester) and must be recrystallized.

Protocol B: Isothermal Titration Calorimetry (ITC) for

Objective: Measure the exact heat of polymerization to model reactor safety.

  • Cell Loading: Load the sample cell with degassed water or buffer.

  • Syringe Loading: Load a concentrated monomer solution + Initiator (e.g., APS/TEMED or AIBN) into the syringe.

  • Titration: Inject small aliquots (2–5

    
    L) of monomer into the cell at constant temperature (e.g., 25°C).
    
  • Measurement: The instrument measures the power (

    
    cal/sec) required to maintain constant temperature against the exothermic polymerization burst.
    
  • Calculation: Integrate the heat peaks to derive

    
     in kJ/mol.
    
Part 4: Advanced Visualization & Pathways
Diagram 1: Synthesis & Polymerization Workflow

This diagram illustrates the conversion of the monomer into a thermoresponsive polymer network, highlighting the critical thermodynamic checkpoints.

G Monomer Methyl 3-(prop-2-enamido) propanoate Monomer Check QC Check: DSC (Mp, Purity) Monomer->Check Validation Initiation Radical Initiation (AIBN/APS, 60-70°C) Check->Initiation If Pure Prop Propagation (Exothermic Burst) Initiation->Prop ΔH ≈ -80 kJ/mol Prop->Prop Auto-acceleration Polymer Poly(N-acryloyl-β-alanine methyl ester) Prop->Polymer Termination Hydrogel Thermoresponsive Hydrogel Network Polymer->Hydrogel Crosslinking (MBA)

Caption: Workflow for converting the monomer to a hydrogel, emphasizing the exothermic propagation step and quality control.

Diagram 2: Thermoresponsive Drug Release Mechanism

The primary application of this monomer is in "Smart" drug delivery. The polymer undergoes a coil-to-globule transition at its Lower Critical Solution Temperature (LCST).

LCST StateA T < LCST (Hydrophilic/Swollen) Drug Drug Payload (Encapsulated) StateA->Drug Holds Transition Heat Applied (T > LCST) StateA->Transition Temp Increase StateB T > LCST (Hydrophobic/Collapsed) Transition->StateB Phase Separation Release Drug Release (Squeezing Effect) StateB->Release Expels Solvent & Drug

Caption: Mechanism of drug release triggered by temperature. Below LCST, the gel is swollen; above LCST, it collapses, expelling the drug.

References
  • PubChem. (2025).[6] Methyl 3-(prop-2-enamido)propanoate (Compound Summary). National Library of Medicine. [Link]

  • Gromadzki, D., et al. (2008). Thermodynamics of polymerization of acrylamide derivatives. Journal of Thermal Analysis and Calorimetry. (Contextual grounding for acrylamide ).
  • ChemSrc. (2025).[1][7] Methyl ester of N-acryloy-β-alanine: Physicochemical Properties.[1][7][Link]

  • Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science. (Foundational text for LCST mechanisms in N-substituted acrylamides).

Sources

Technical Guide: Hydrolytic Stability of Methyl 3-(prop-2-enamido)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(prop-2-enamido)propanoate (also known as N-acryloyl-


-alanine methyl ester) represents a bifunctional molecular scaffold critical in the synthesis of hydrogels, drug-linker conjugates, and poly(

-amino ester) (PBAE) precursors. Its stability profile is defined by two competing reactive centers: the hydrolytically labile methyl ester and the nucleophile-sensitive acrylamide (Michael acceptor).

This guide provides a rigorous analysis of the ester's hydrolytic stability.[1][2] While chemically more robust than


-amino acid esters due to the 

-positioning of the amide nitrogen, this molecule remains susceptible to specific acid/base catalysis and rapid enzymatic cleavage by carboxylesterases (CES). Researchers must account for the inductive activation provided by the

-amido group, which renders the ester carbonyl slightly more electrophilic than unsubstituted aliphatic esters.

Part 1: Molecular Architecture & Reactivity Profile

Structural Analysis

To predict stability, we must deconstruct the electronic environment of the ester carbonyl.

  • IUPAC Name: Methyl 3-(prop-2-enamido)propanoate

  • Common Name:

    
    -Acryloyl-
    
    
    
    -alanine methyl ester[3]
  • Structure:

    
    
    

Key Electronic Features:

  • The Leaving Group (

    
    ):  Methyl esters are sterically unhindered, making them more susceptible to nucleophilic attack (
    
    
    
    or
    
    
    ) compared to ethyl or tert-butyl analogs.
  • The

    
    -Amido Effect:  The amide nitrogen is located at the 
    
    
    
    -position relative to the ester carbonyl.
    • Inductive Effect (-I): The amide group is electron-withdrawing. Through the ethylene backbone, it pulls electron density away from the ester carbonyl carbon.

    • Result: This increases the electrophilicity (

      
      ) of the ester carbonyl, theoretically accelerating alkaline hydrolysis rates (
      
      
      
      ) compared to a simple fatty acid methyl ester (e.g., methyl propionate), though less dramatically than an
      
      
      -substituent.
The Stability-Reactivity Paradox

While analyzing hydrolytic stability, one cannot ignore the acrylamide moiety. In high pH buffers (pH > 8.5), the hydrolysis rate measurement may be confounded by Michael addition of hydroxide or buffer nucleophiles to the alkene.

DOT Diagram: Degradation Pathways The following diagram illustrates the competing degradation pathways researchers must distinguish during analysis.

DegradationPathways Figure 1: Competing degradation pathways. Solid lines denote the hydrolytic pathway of interest. Substrate Methyl 3-(prop-2-enamido)propanoate Hydrolysis Hydrolysis Pathway (Target) Substrate->Hydrolysis + H2O / OH- Michael Michael Addition (Interference) Substrate->Michael + Nu- / OH- Product1 N-Acryloyl-β-alanine (Acid) Hydrolysis->Product1 Product2 Methanol Hydrolysis->Product2 SideProduct 3-Hydroxy/Alkoxy adducts Michael->SideProduct

Part 2: Hydrolytic Mechanisms

Chemical Hydrolysis (pH-Dependent)

The hydrolysis follows pseudo-first-order kinetics when water is in vast excess (buffered aqueous solution). The observed rate constant (


) is defined by:


  • Acidic Region (

    
    ):  Follows the 
    
    
    
    mechanism. Protonation of the carbonyl oxygen activates the ester. The
    
    
    -amide group remains neutral (amides are poor bases), so no charge repulsion occurs.
  • Neutral Region (

    
    ):  The "water reaction" (
    
    
    
    ) dominates. This ester is relatively stable here, with half-lives (
    
    
    ) typically in the range of days to weeks at 25°C, provided no esterases are present.
  • Alkaline Region (

    
    ):  Follows the 
    
    
    
    mechanism. Hydroxide attacks the carbonyl.[4] The rate accelerates logarithmically with pH. Due to the
    
    
    -amide inductive effect, expect
    
    
    to be slightly higher than unsubstituted alkyl esters.
Enzymatic Hydrolysis (Physiological Relevance)

In drug development, chemical stability is often secondary to metabolic stability.

  • Primary Effectors: Carboxylesterases (CES1 in liver, CES2 in intestine) and plasma butyrylcholinesterase.

  • Prediction: Methyl esters are high-affinity substrates for CES. In plasma or liver microsomes, the

    
     of this molecule will likely drop from days (buffer)  to minutes (biological matrix) .
    
  • Implication: If this molecule is a drug linker, the methyl ester will act as a "rapid release" mechanism. If it is a monomer for hydrogels, the polymer backbone will degrade via surface erosion.

Part 3: Experimental Assessment Protocol

To accurately determine the hydrolytic stability, you must isolate the ester cleavage from Michael addition side reactions.

Experimental Design (Self-Validating)
  • Method: RP-HPLC with UV detection.

  • Detection Wavelength: 210 nm (Amide/Ester carbonyls) and 240 nm (Acrylamide conjugation).

    • Validation Check: If the peak area at 240 nm decreases faster than the appearance of the acid product, Michael addition (saturation of the double bond) is occurring.

Protocol Workflow

DOT Diagram: Kinetic Assay Workflow

KineticAssay Figure 2: Step-by-step kinetic assay workflow for ester hydrolysis. Prep 1. Stock Preparation Dissolve in ACN/DMSO (10 mM) Initiate 3. Initiation Spike Stock into Buffer (Final Conc: 50-100 µM) Prep->Initiate Buffer 2. Buffer Equilibration Phosphate/Citrate (pH 2-10) Thermostat at 37°C Buffer->Initiate Sample 4. Sampling Loop Extract aliquot at t=0, 15, 30... min Initiate->Sample Quench 5. Quench/Analyze Acidify to pH 3 (Stop Base Hydrolysis) Inject to HPLC Sample->Quench Quench->Sample Repeat until >50% conversion Calc 6. Data Processing Plot ln(Area) vs Time Quench->Calc

Detailed Methodology
  • Buffer Systems:

    • pH 1.2: 0.1 N HCl (Simulated Gastric Fluid).

    • pH 7.4: 50 mM Phosphate Buffer (PBS).

    • pH 9.0: 50 mM Borate Buffer.

    • Note: Maintain constant ionic strength (

      
      ) using NaCl to avoid salt effects.
      
  • Cosolvent: Use <1% Acetonitrile or DMSO to ensure solubility without affecting water activity significantly.

  • Quantification:

    • Monitor the disappearance of the Parent Ester (

      
       min).
      
    • Monitor the appearance of the Acid Product (

      
      -acryloyl-
      
      
      
      -alanine,
      
      
      min).
    • Critical: The Acid Product will be more polar and elute earlier on a C18 column.

Part 4: Data Interpretation

Calculating Half-Life ( )

Plot the natural logarithm of the remaining ester concentration (or peak area) against time.




Representative Stability Profile (Theoretical)

Based on structural analogs (e.g.,


-alanine methyl ester, methyl acrylate), the expected stability profile is:
ConditionpHPrimary MechanismEstimated

(25°C)
Acidic 1.2

(Acid Catalysis)
Moderate (Hours to Days)
Physiological 7.4Water Attack (Neutral)Stable (Days to Weeks)
Basic 9.0

(Base Catalysis)
Labile (Minutes to Hours)
Plasma 7.4Enzymatic (Esterase)Very Labile (< 30 min)

Note: The "Physiological" stability refers to chemical buffer only. In vivo stability is dictated by the "Plasma" row.

Part 5: Formulation & Storage Implications[1]

Storage[1]
  • Solid State: Store at -20°C under desiccant. The hydrochloride salt (if available) is more stable than the free base.

  • Solution: Avoid storing in protic solvents (methanol/water). Prepare fresh in anhydrous DMSO or Acetonitrile.

Drug Development Context

If using this group as a prodrug linker :

  • Pros: Excellent for rapid release in plasma due to high esterase sensitivity.

  • Cons: Poor oral bioavailability if the target is systemic, as gastric acid (pH 1.2) and intestinal esterases will degrade it before absorption.

If using as a hydrogel monomer :

  • The hydrolysis of the methyl ester side chain will generate carboxylic acid groups over time.[4]

  • Effect: This turns a neutral hydrogel into an anionic (negatively charged) hydrogel, causing it to swell more in basic environments and potentially altering the release kinetics of entrapped drugs.

References

  • Goldschmidt Gőz, V., et al. (2019).[5] "Unwanted hydrolysis or

    
    /
    
    
    
    -peptide bond formation: how long should the rate-limiting coupling step take?" RSC Advances, 9, 31412-31420. Link
  • Mabrouk, M., et al. (2022). "Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes." Journal of the American Chemical Society, 144(3), 1187–1197. Link

  • Anderson, D. G., et al. (2006). "Biodegradable poly( -amino esters): Synthesis, characterization, and structure-property relationships." Biomaterials, 27(19), 3715-3723. (Contextual grounding for -amino ester hydrolysis).
  • BenchChem Technical Support. "Storage and handling guidelines for

    
    -Alanine methyl ester hydrochloride." Link
    

Sources

An In-depth Technical Guide to N-acryloyl-β-alanine Methyl Ester Derivatives: Synthesis, Polymerization, and Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-acryloyl-β-alanine methyl ester and its derivatives, a class of monomers that are increasingly finding application in the development of advanced "smart" biomaterials. We will delve into the synthetic methodologies for these monomers, explore their polymerization into functional polymers, and discuss the structure-property relationships that govern their behavior, with a particular focus on their thermoresponsive characteristics. Finally, we will survey their current and potential applications in drug delivery and tissue engineering, providing researchers, scientists, and drug development professionals with a foundational understanding of this promising platform.

Introduction: The Versatility of Amino Acid-Based Polymers

Amino acid-based polymers are a fascinating class of materials that bridge the gap between synthetic and biological macromolecules. Their inherent biocompatibility and the functional diversity offered by the amino acid side chains make them prime candidates for a wide range of biomedical applications.[1] By incorporating polymerizable groups, such as an N-acryloyl moiety, these bio-inspired monomers can be transformed into polymers with precisely controlled architectures and stimuli-responsive properties.[2]

N-acryloyl-β-alanine methyl ester, in particular, serves as a valuable building block. The β-alanine backbone offers a different stereochemical and conformational flexibility compared to its α-amino acid counterparts. The methyl ester group provides a site for further chemical modification and influences the polymer's solubility and thermal behavior. The acryloyl group, of course, is the key to polymerization, allowing for the creation of high-molecular-weight polymers with a range of topologies.

This guide will provide the fundamental knowledge to design and synthesize novel polymers based on N-acryloyl-β-alanine methyl ester for advanced biomedical applications.

Monomer Synthesis: The Schotten-Baumann Approach

The synthesis of N-acryloyl-β-alanine methyl ester and its derivatives is most commonly achieved through a variation of the Schotten-Baumann reaction. This robust and versatile method involves the acylation of the amino group of a β-alanine ester with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4]

Causality Behind Experimental Choices

The choice of a two-phase system, typically an organic solvent and an aqueous base solution, is a hallmark of the Schotten-Baumann reaction.[4] The organic phase (e.g., dichloromethane or diethyl ether) dissolves the acryloyl chloride and the resulting N-acryloyl product, while the aqueous phase contains the inorganic base (e.g., sodium hydroxide or potassium hydroxide) to neutralize the HCl generated. This separation is crucial to prevent the hydrolysis of the acid chloride, which would otherwise be a significant side reaction.[5] The reaction is typically performed at low temperatures (e.g., 0 °C) to further minimize side reactions and control the exothermicity of the acylation.

Detailed Experimental Protocol: Synthesis of N-acryloyl-β-alanine methyl ester

Materials:

  • β-alanine methyl ester hydrochloride

  • Acryloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve β-alanine methyl ester hydrochloride in deionized water. Slowly add a solution of sodium hydroxide (2 equivalents) while monitoring the pH to ensure it remains basic (pH > 9). This deprotonates the amine, making it nucleophilic.

  • Preparation of the Acyl Chloride Solution: In a separate dropping funnel, dissolve acryloyl chloride (1.1 equivalents) in dichloromethane.

  • Reaction: Add the acryloyl chloride solution dropwise to the vigorously stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. The biphasic mixture will be stirred vigorously for an additional 2-4 hours at room temperature to ensure the reaction goes to completion.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude N-acryloyl-β-alanine methyl ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization

The structure and purity of the synthesized monomer should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the acryloyl protons (typically in the range of 5.5-6.5 ppm), the β-alanine backbone protons, and the methyl ester protons.

  • ¹³C NMR: To identify the carbonyl carbons of the amide and ester groups, as well as the vinyl carbons.

  • FTIR: To observe the characteristic vibrational bands for the N-H stretch of the amide, the C=O stretches of the amide and ester, and the C=C stretch of the acryloyl group.[2]

  • Mass Spectrometry: To confirm the molecular weight of the product.

Polymerization of N-acryloyl-β-alanine Methyl Ester Derivatives

The presence of the acryloyl group allows for the polymerization of N-acryloyl-β-alanine methyl ester and its derivatives via various radical polymerization techniques. For applications requiring well-defined polymer architectures, controlled radical polymerization methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are preferred.[6][7]

Rationale for RAFT Polymerization

RAFT polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity indices (PDI), and complex architectures (e.g., block copolymers, star polymers).[8] This level of control is crucial for many biomedical applications where properties like drug release kinetics and self-assembly are highly dependent on the polymer's structure. The choice of RAFT agent, initiator, solvent, and temperature are critical parameters that must be optimized for each specific monomer.

Detailed Experimental Protocol: RAFT Polymerization of N-acryloyl-β-alanine methyl ester

Materials:

  • N-acryloyl-β-alanine methyl ester (monomer)

  • A suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • A radical initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA)

  • A suitable solvent (e.g., 1,4-dioxane or dimethylformamide)

  • An inert gas (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the N-acryloyl-β-alanine methyl ester, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer to RAFT agent will determine the target degree of polymerization, and the ratio of RAFT agent to initiator is typically between 2 and 10.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time (e.g., 24 hours).

  • Termination and Precipitation: Quench the polymerization by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether).

  • Purification: Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

Polymer Characterization

The resulting polymer should be characterized to determine its molecular weight, molecular weight distribution, and composition.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[9]

  • ¹H NMR: To confirm the polymer structure and, in some cases, to determine the monomer conversion.[9]

  • FTIR: To verify the presence of the expected functional groups in the polymer.[9]

Structure-Property Relationships: Tuning Thermoresponsive Behavior

A key feature of many polymers derived from N-acryloyl amino acids is their thermoresponsive behavior in aqueous solutions.[10] This means they exhibit a phase transition at a specific temperature, known as the Lower Critical Solution Temperature (LCST) or Upper Critical Solution Temperature (UCST).[11]

  • LCST: The polymer is soluble below this temperature and becomes insoluble (precipitates) above it. This is the more common behavior for this class of polymers.[10][11]

  • UCST: The polymer is insoluble below this temperature and becomes soluble above it.[12]

This behavior is governed by the delicate balance between hydrophilic and hydrophobic interactions of the polymer chains with water. The structure of the N-acryloyl-β-alanine derivative can be systematically modified to tune the LCST or UCST.

Table 1: Influence of Structural Modifications on Thermoresponsive Properties

Structural ModificationEffect on Hydrophilicity/HydrophobicityExpected Impact on LCST
Increasing the length of the ester alkyl chain Increases hydrophobicityDecreases LCST
Introducing hydrophilic groups (e.g., hydroxyl, oligo(ethylene glycol)) Increases hydrophilicityIncreases LCST
Copolymerization with a more hydrophilic comonomer Increases overall hydrophilicityIncreases LCST
Copolymerization with a more hydrophobic comonomer Increases overall hydrophobicityDecreases LCST

Biomedical Applications: Smart Hydrogels for Drug Delivery

The thermoresponsive nature of poly(N-acryloyl-β-alanine methyl ester) derivatives makes them excellent candidates for the fabrication of "smart" hydrogels for biomedical applications, particularly in controlled drug delivery and tissue engineering.[13][14][15]

Thermoresponsive Hydrogels for On-Demand Drug Release

Hydrogels are three-dimensional, water-swollen polymer networks.[13] By crosslinking thermoresponsive polymers, it is possible to create hydrogels that undergo a volume phase transition at their LCST. Below the LCST, the hydrogel is swollen and can be loaded with a therapeutic agent. When the temperature is raised above the LCST, the hydrogel deswells and releases the encapsulated drug. This property can be exploited for on-demand drug delivery, for instance, by designing a hydrogel with an LCST slightly above physiological temperature.

Experimental Workflow: Hydrogel Formulation and Drug Release Study

G cluster_0 Hydrogel Formulation cluster_1 Drug Release Study A Dissolve polymer and crosslinker in a suitable solvent B Add initiator and drug A->B C Cast into a mold B->C D Initiate polymerization (e.g., UV or thermal) C->D E Wash and swell the hydrogel D->E F Place drug-loaded hydrogel in release medium (e.g., PBS) G Incubate at a specific temperature (below and above LCST) F->G H Periodically sample the release medium G->H I Quantify drug concentration (e.g., UV-Vis or HPLC) H->I J Plot cumulative drug release vs. time I->J

Caption: Workflow for hydrogel formulation and in vitro drug release testing.

Conclusion and Future Perspectives

N-acryloyl-β-alanine methyl ester and its derivatives represent a versatile and promising platform for the development of advanced biomaterials. The straightforward synthesis of the monomers, coupled with the ability to precisely control their polymerization via techniques like RAFT, allows for the creation of polymers with tailored properties. The tunable thermoresponsive behavior of these polymers is particularly attractive for applications in controlled drug delivery and tissue engineering.

Future research in this area will likely focus on expanding the library of N-acryloyl-β-alanine derivatives to achieve a wider range of thermoresponsive temperatures and functionalities. Furthermore, the exploration of these polymers in more complex architectures, such as block copolymers for self-assembling nanocarriers and surface-grafted polymers for creating "smart" surfaces, will undoubtedly lead to new and innovative biomedical technologies. The inherent biocompatibility of the amino acid backbone, combined with the synthetic versatility of the acryloyl group, ensures that N-acryloyl-β-alanine derivatives will continue to be a fruitful area of research for years to come.

References

  • Boustta, M., & Vert, M. (2019). Poly[(N-acryloyl glycinamide)-co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery. Gels, 5(1), 13. [Link]

  • Sahu, P., & Mishra, S. (2020). Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management. Journal of Drug Delivery and Therapeutics, 10(4-s), 193-200. [Link]

  • Yu, D., Luo, C., Fu, W., & Li, Z. (2014). New thermal-responsive polymers based on alanine and (meth)acryl amides. Polymer Chemistry, 5(15), 4443-4450. [Link]

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • Thakur, A., & Jaiswal, M. (2017). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Scientific Reports, 7(1), 1-11. [Link]

  • Mori, H., Ookuma, H., Nakano, S., & Endo, T. (2005). Controlled Radical Polymerization of an Acrylamide Containing l-Phenylalanine Moiety via RAFT. Macromolecules, 38(21), 8541–8548. [Link]

  • Yamala, A. K., Nadella, V., Mastai, Y., Prakash, H., & Paik, P. (2017). Poly-N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. Nanoscale, 9(37), 14006-14014. [Link]

  • Çatiker, E., & Hazer, B. (2022). Synthesis and Characterization of Poly(Acrylic Acid-g-α-Methyl-β-Alanine). Advanced Polymer Structures. [Link]

  • Lokey, S. (2017). Schotten-Baumann Reaction. Lokey Lab Protocols. [Link]

  • Kries, H. v., & Appelt, C. (2012). Living Polymerization of N-Substituted β-Alanine N-Carboxyanhydrides: Kinetic Investigations and Preparation of an Amphiphilic Block Copoly. Macromolecular Rapid Communications, 33(13), 1129-1134. [Link]

  • Ozyurek, Z., & Tuncel, A. (2011). Synthesis of poly(N-acryloyl-l-alanine) [poly(AAla)] via ATRP using two initiators. Journal of Polymer Research, 18, 1261–1270. [Link]

  • Yamada, S., & Yamada, T. (2022). Bayesian optimisation for the Schotten–Baumann reaction in a flow system. Reaction Chemistry & Engineering, 7(1), 173-180. [Link]

  • Anusevicius, K., Mickevicius, V., & Stumbryte, G. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Journal of Chemical and Pharmaceutical Research, 6(10), 751-752. [Link]

  • Caló, E., & Khutoryanskiy, V. V. (2015). Biomedical applications of hydrogels: A review of patents and commercial products. European Polymer Journal, 65, 252-267. [Link]

  • Truong, V. X., & Anastasaki, A. (2023). Hybrid Poly(β-amino ester) Triblock Copolymers Utilizing a RAFT Polymerization Grafting-From Methodology. Advanced Materials Technologies, 8(16), 2201886. [Link]

  • Theato, P., & Zentel, R. (2017). Surfactant-Free RAFT Emulsion Polymerization of Styrene Using Thermoresponsive macroRAFT Agents: Towards Smart Well-Defined Block Copolymers with High Molecular Weights. Polymers, 9(12), 673. [Link]

  • Truong, V. X., & Anastasaki, A. (2023). Hybrid Poly(β-amino ester) Triblock Copolymers Utilizing a RAFT Polymerization Grafting-From Methodology. UCL Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). N-acryloyl-l-alanine methyl ester. PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of «beta»-Alanine, N-acryloyl-, heptadecyl ester. [Link]

  • Ailincai, D., et al. (2022). Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations. Pharmaceutics, 14(3), 574. [Link]

  • Boustta, M., & Vert, M. (2019). Poly[(N-acryloyl glycinamide)-co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery. ResearchGate. [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]

  • ChemSrc. (n.d.). methyl ester of N-acryloy-β-alanine. [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

  • Çatiker, E., & Hazer, B. (2022). Synthesis and characterization of novel poly(α-methyl β-alanine-b-lactone)s through hydrogen-transfer and ring-opening polymerization. ResearchGate. [Link]

  • Mori, H., & Endo, T. (2006). RAFT Polymerization of Acrylamide Derivatives Containing l-Phenylalanine Moiety. ResearchGate. [Link]

  • Ucisik, A. H., & Kars, H. E. (2014). ESR study of poly(β-alanine) and its derivatives. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). LCST – Knowledge and References. [Link]

  • Theato, P. (2013). Investigation of the LCST of polyacrylamides as a function of molecular parameters and solvent composition. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: A Practical Guide to the Free-Radical Polymerization of Methyl 3-(prop-2-enamido)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and technically grounded protocol for the free-radical polymerization of Methyl 3-(prop-2-enamido)propanoate, a functional acrylamide monomer. Polymers derived from N-substituted acrylamides are of significant interest in biomedical fields for applications such as drug delivery, hydrogels, and surface modification. This guide is designed for researchers and scientists, offering a step-by-step methodology from reaction setup to polymer characterization. Beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical experimental choices, ensuring a robust and reproducible synthesis of poly(Methyl 3-(prop-2-enamido)propanoate).

Introduction and Mechanistic Overview

Methyl 3-(prop-2-enamido)propanoate is a vinyl monomer featuring both an amide and an ester functional group, making its corresponding polymer, poly(Methyl 3-(prop-2-enamido)propanoate), a versatile platform for creating advanced materials. The polymerization is achieved via a free-radical mechanism, a robust and widely used method for synthesizing a variety of polymers from vinyl monomers.[1]

The process can be understood through three fundamental stages:

  • Initiation: The process begins with the thermal decomposition of an initiator, such as 2,2'-Azobis(2-methylpropionitrile) (AIBN), to generate primary free radicals.[2][3][4] This decomposition is driven by the formation of a stable nitrogen gas molecule and two relatively stable 2-cyano-2-propyl radicals.[2][4] These primary radicals then react with a monomer molecule, transferring the radical center to it and initiating the polymer chain.

  • Propagation: The newly formed monomer radical successively adds to other monomer molecules, rapidly extending the polymer chain.[1][5] This step is highly exothermic and is the primary phase of polymer growth.

  • Termination: The growth of a polymer chain ceases when two radical species react with each other, typically through combination or disproportionation, resulting in a stable, non-radical polymer chain.[4]

While this guide focuses on conventional free-radical polymerization, it is noteworthy that N-substituted acrylamides are also highly amenable to controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[6][7][8][9] RAFT offers superior control over molecular weight, architecture, and polydispersity, which may be desirable for advanced applications.[1]

Materials and Equipment

Reagents
  • Methyl 3-(prop-2-enamido)propanoate (Monomer, >98%)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator, 98%) - Note: AIBN should be recrystallized from a solvent like ethanol or methanol before use to remove inhibitors and decomposition products.[10]

  • Anhydrous N,N-Dimethylformamide (DMF, solvent, ≥99.8%)

  • Methanol (for precipitation)

  • Diethyl ether (for washing)

  • Nitrogen or Argon gas (high purity, for inert atmosphere)

Equipment
  • Schlenk flask or round-bottom flask with a sidearm

  • Rubber septa

  • Magnetic stirrer and stir bar

  • Oil bath with temperature controller

  • Schlenk line or manifold for inert gas

  • Syringes and needles

  • Beakers and funnels

  • Sintered glass funnel or Büchner funnel

  • Vacuum filtration apparatus

  • Vacuum oven

  • Standard laboratory glassware

Experimental Protocol: Synthesis of Poly(Methyl 3-(prop-2-enamido)propanoate)

This protocol details a typical batch polymerization in an organic solvent. The quantities provided are for a representative synthesis and can be scaled as needed.

Reaction Setup and Deoxygenation

The presence of oxygen is highly detrimental to radical polymerization as it can react with propagating radicals to form unreactive peroxide species, thereby inhibiting or terminating the polymerization.[5] Therefore, rigorous deoxygenation is critical for success.

  • Charging the Flask: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 3-(prop-2-enamido)propanoate (e.g., 2.0 g, 12.7 mmol) and the initiator, AIBN (e.g., 21 mg, 0.127 mmol). This corresponds to a monomer-to-initiator ratio of [M]₀/[I]₀ = 100:1.

  • Solvent Addition: Add anhydrous DMF (e.g., 10 mL) to the flask to dissolve the monomer and initiator. This creates a ~1.3 M solution.

  • Deoxygenation: Secure the flask to a Schlenk line. Subject the solution to three cycles of freeze-pump-thaw to thoroughly remove dissolved oxygen.

    • Freeze the solution using a liquid nitrogen bath.

    • Apply a high vacuum for 10-15 minutes.

    • Close the flask to the vacuum and thaw the solution in a water bath.

    • Backfill the flask with inert gas (N₂ or Ar).

    • Repeat this cycle two more times.

    • Alternatively, for a simpler setup, bubble inert gas through the solution via a long needle for 30-60 minutes while maintaining a positive pressure of inert gas.[11]

Polymerization

The choice of temperature is dictated by the thermal decomposition rate of the initiator. AIBN has a 10-hour half-life at approximately 65 °C, making temperatures between 60-80 °C suitable for initiating polymerization at a controlled rate.[2]

  • Initiation: After deoxygenation, place the sealed flask in a preheated oil bath set to 70 °C.

  • Reaction: Allow the reaction to proceed with vigorous stirring under a positive pressure of inert gas for a predetermined time (e.g., 6-12 hours). The solution will gradually become more viscous as the polymer forms.

Polymer Isolation and Purification

Purification is essential to remove unreacted monomer, initiator fragments, and solvent.[] Reprecipitation is the most common and effective method for this purpose.[][13]

  • Termination: After the desired reaction time, terminate the polymerization by removing the flask from the oil bath and exposing it to air by removing the septum. Cooling the solution rapidly also quenches the reaction.

  • Precipitation: Pour the viscous polymer solution dropwise into a beaker containing a large excess of a non-solvent (e.g., 200 mL of cold methanol or diethyl ether) while stirring vigorously. The polymer should precipitate as a white solid.

  • Isolation: Collect the precipitated polymer by vacuum filtration using a sintered glass or Büchner funnel.

  • Washing: Wash the polymer cake several times with fresh portions of the non-solvent (methanol or diethyl ether) to remove any remaining impurities.

  • Drying: Transfer the purified polymer to a tared vial and dry it under high vacuum at 40-50 °C for 24 hours or until a constant weight is achieved. The final product should be a white, fluffy solid.

Summary of Experimental Parameters

For ease of reference, the key quantitative data for the described protocol are summarized in the table below.

ParameterValueRationale
Monomer (M) Mass2.0 g (12.7 mmol)Starting amount for synthesis.
Initiator (I) Mass (AIBN)21 mg (0.127 mmol)Targets a degree of polymerization of ~100.
Molar Ratio [M]₀/[I]₀100 / 1Influences the final molecular weight.
Solvent (Anhydrous DMF)10 mLEnsures solubility of all components.[14]
Reaction Temperature70 °CEnsures a suitable decomposition rate for AIBN.[8][9]
Reaction Time6 - 12 hoursAllows for high monomer conversion.
Precipitation SolventMethanol / Diethyl EtherThe polymer is insoluble in these solvents.
Volume of Precip. Solvent~200 mLA large excess ensures complete precipitation.

Polymer Characterization

Confirming the identity and properties of the synthesized polymer is a critical final step.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Dissolving the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) allows for structural confirmation. The characteristic sharp peaks of the vinyl protons of the monomer should disappear, replaced by broad peaks corresponding to the polymer backbone.

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This technique is used to determine the molecular weight distribution of the polymer.[15] It provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.[15] For conventional free-radical polymerization, a PDI value between 1.5 and 2.5 is typically expected.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis and purification of poly(Methyl 3-(prop-2-enamido)propanoate).

PolymerizationWorkflow cluster_prep Preparation & Setup cluster_reaction Polymerization cluster_purification Isolation & Purification cluster_analysis Characterization reagents 1. Weigh & Add Monomer and Initiator solvent 2. Add Anhydrous Solvent (DMF) reagents->solvent deoxygenate 3. Deoxygenate (Freeze-Pump-Thaw) solvent->deoxygenate heat 4. Heat to 70 °C (Initiation) deoxygenate->heat react 5. Stir for 6-12h (Propagation) heat->react terminate 6. Cool & Expose to Air (Termination) react->terminate precipitate 7. Precipitate in Cold Methanol terminate->precipitate filtrate 8. Filter & Wash Polymer precipitate->filtrate dry 9. Dry Under Vacuum filtrate->dry analysis 10. Analyze Polymer (NMR, GPC) dry->analysis

Caption: Experimental workflow for radical polymerization.

References

  • Studies of the RAFT polymerization of acrylamide and N-[3-(dimethylamino)propyl] methacrylamide: Factors affecting kinetics, molecular weight control, and block copolymer formation. ProQuest. Available at: [Link]

  • Aqueous RAFT polymerization of acrylamide and N,N-dimethylacrylamide at room temperature. Oak Ridge National Laboratory. Available at: [Link]

  • Rapid RAFT Polymerization of Acrylamide with High Conversion. MDPI. Available at: [Link]

  • Starlike Branched Polyacrylamides by RAFT Polymerization—Part I: Synthesis and Characterization. ACS Omega. ACS Publications. Available at: [Link]

  • Azobisisobutyronitrile. Wikipedia. Available at: [Link]

  • Rapid RAFT Polymerization of Acrylamide with High Conversion. PubMed. Available at: [Link]

  • Radical polymerization. Wikipedia. Available at: [Link]

  • The Essential Role of AIBN as a Radical Initiator in Modern Polymerization. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 2.9: Radical Polymerization. Chemistry LibreTexts. Available at: [Link]

  • 'Living' radical polymerization of styrene with AIBN/FeCl /PPh initiating system via a reverse atom transfer radical polymer. Society of Chemical Industry. Available at: [Link]

  • Synthesis and characterization of polyacrylamide-based biomimetic underwater adhesives. JKU ePUB. Available at: [Link]

  • Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal. Available at: [Link]

  • Synthesis and radical polymerization of 2-vinylbenzylmercapto-imidazoline hydrochloride. Wiley Online Library. Available at: [Link]

  • Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. ScienceDirect. Available at: [Link]

  • Controlled Radical Polymerization. Prog. Polym. Sci. Available at: [Link]

  • Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. ACS Publications. Available at: [Link]

  • Acrylamide Polymerization. Bio-Rad. Available at: [Link]

  • Molecular weight characterization of poly(acrylamide‐co‐sodium acrylate). I. Viscometry. Wiley Online Library. Available at: [Link]

  • NMR STUDY OF POLYACRYLAMIDE TACTICITY SYNTHESIZED BY PRECIPITATED POLYMERIZATION METHOD. SID. Available at: [Link]

  • Some advices for purifying a polymer ? ResearchGate. Available at: [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF POLYACRYLAMIDE WITH CONTROLLED MOLAR WEIGHT. ResearchGate. Available at: [Link]

  • GPC-NMR Analysis for Polymer Characterisation. Intertek. Available at: [Link]

Sources

RAFT polymerization of N-acryloyl-beta-alanine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity RAFT Polymerization of N-Acryloyl-β-Alanine Methyl Ester

Executive Summary

This guide details the protocol for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of N-acryloyl-β-alanine methyl ester (NAM) . This monomer is a structural isomer of the widely studied N-acryloyl-L-alanine methyl ester but lacks the chiral center, offering a simplified route to biocompatible, thermoresponsive polyacrylamide derivatives.

The resulting polymer, Poly(NAM) , serves as a critical precursor. While the ester form exhibits Low Critical Solution Temperature (LCST) behavior in aqueous solutions (depending on molecular weight), its primary utility lies in its role as a "masked" polyelectrolyte. Subsequent hydrolysis yields Poly(N-acryloyl-β-alanine), a pH-responsive polymer structurally analogous to poly(β-alanine) (nylon-3) derivatives.

Strategic Experimental Design

The RAFT Agent Selection

Success in RAFT polymerization hinges on the "Z" (stabilizing) and "R" (leaving) groups of the Chain Transfer Agent (CTA).

  • Monomer Class: Acrylamides (Activated monomer).

  • Selected CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) .

    • Why: The dithiobenzoate Z-group (Ph-) provides sufficient activation for the C=S bond to react with the acrylamide propagating radical. The cyanovaleric R-group is an excellent leaving group for acrylamides, ensuring fast re-initiation.

    • Alternative: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (Trithiocarbonate) is a valid alternative if sulfur odor or color is a concern, though CPADB often yields tighter dispersity (Đ) for acrylamides.

Solvent & Initiator
  • Solvent: N,N-Dimethylformamide (DMF) .

    • Reasoning: NAM is a polar monomer. DMF solubilizes both the monomer and the resulting polymer, preventing precipitation during synthesis which would broaden the molecular weight distribution (MWD).

  • Initiator: Azobisisobutyronitrile (AIBN) .[1][2]

    • Reasoning: Standard thermal initiator with a 10-hour half-life at ~64°C, allowing for controlled radical generation at the target temperature of 70°C.

Pre-Requisite: Monomer Synthesis

Since NAM is not universally available off-the-shelf, its synthesis is a necessary first step.

Reaction Scheme:



Protocol 1: Synthesis of NAM Monomer

Materials:

  • 
    -Alanine methyl ester hydrochloride (10.0 g, 71.6 mmol)
    
  • Acryloyl chloride (7.1 g, 78.8 mmol, 1.1 eq)

  • Triethylamine (TEA) (15.9 g, 157.5 mmol, 2.2 eq)

  • Dichloromethane (DCM) (anhydrous, 150 mL)

Procedure:

  • Setup: Flame-dry a 500 mL two-neck round-bottom flask (RBF). Purge with

    
    . Add 
    
    
    
    -alanine methyl ester HCl and DCM.
  • Base Addition: Cool to 0°C (ice bath). Add TEA dropwise over 20 mins. The solution will become cloudy (TEA·HCl salt formation).

  • Acylation: Add acryloyl chloride dropwise via a pressure-equalizing dropping funnel over 30 mins. Crucial: Maintain temp < 5°C to prevent polymerization.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) overnight.

  • Workup: Filter off the white TEA·HCl precipitate. Wash the filtrate with:

    • 
       5% HCl (removes unreacted amine)
      
    • 
       Sat. 
      
      
      
      (removes acrylic acid)
    • 
       Brine
      
  • Purification: Dry organic layer over

    
    . Concentrate via rotary evaporation. If the oil is yellow/impure, purify via silica gel column chromatography (Ethyl Acetate/Hexane 1:1).
    
  • Yield: Expect ~80-90% as a colorless oil or low-melting solid. Store at -20°C.

Core Protocol: RAFT Polymerization of NAM

Experimental Workflow Diagram

RAFT_Workflow Start Start: Reagent Prep Mix Dissolution in DMF [M]:[CTA]:[I] = 100:1:0.2 Start->Mix Weighing Degas Degassing (Freeze-Pump-Thaw x3) Mix->Degas Seal Ampoule Poly Polymerization 70°C, 12-24 Hours Degas->Poly Oil Bath Quench Quench Liquid N2 + Air Exposure Poly->Quench Stop Reaction Purify Purification Precipitation in Et2O Quench->Purify Dropwise Addn Analyze Characterization NMR & GPC Purify->Analyze Vacuum Dry

Caption: Step-by-step workflow for the RAFT polymerization of N-acryloyl-β-alanine methyl ester.

Protocol 2: Polymerization Procedure

Target DP (Degree of Polymerization): 100 Target Conversion: ~80% (to preserve "livingness")

Formulation Table:

ComponentRoleMW ( g/mol )EquivalentsMass/Vol (Example)
NAM Monomer157.171001.00 g (6.36 mmol)
CPADB CTA279.38117.8 mg (0.0636 mmol)
AIBN Initiator164.210.22.1 mg (0.0127 mmol)
DMF Solvent--4.0 mL (1.5 M conc.)
Trioxane Internal Std90.08-20 mg (Optional)

Step-by-Step:

  • Preparation: In a 10 mL Schlenk tube or polymerization ampoule, dissolve NAM (1.0 g), CPADB (17.8 mg), and AIBN (2.1 mg) in anhydrous DMF (4.0 mL).

    • Note: Use a stock solution for AIBN to ensure weighing accuracy (e.g., 21 mg AIBN in 1 mL DMF, add 100

      
      L).
      
  • Degassing (Critical): Oxygen inhibits radical polymerization.

    • Method A (Preferred): Freeze-pump-thaw for 3 cycles. Seal the ampoule under vacuum.

    • Method B: Sparge with high-purity Nitrogen for 30 minutes.

  • Polymerization: Place the sealed vessel in a pre-heated oil bath at 70°C . Stir magnetically.

    • Time: 12 to 24 hours. (Expect conversion ~60% at 12h, ~85% at 24h).

  • Termination: Remove from heat and immerse in liquid nitrogen or ice water to stop propagation. Open the flask to air to quench radicals.

  • Purification:

    • Dilute the reaction mixture with a small amount of DMF (if too viscous).

    • Add dropwise into a 10-fold excess of cold Diethyl Ether (or Hexane/Ether mix) under vigorous stirring. The polymer will precipitate as a sticky white/pinkish solid.

    • Decant supernatant. Redissolve in minimal acetone or DCM and re-precipitate (Repeat 2x).

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Characterization & Validation

Nuclear Magnetic Resonance ( H NMR)
  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • Key Signals:

    • Polymer Backbone: Broad peaks at

      
       1.5–2.5 ppm (backbone 
      
      
      
      and
      
      
      ).
    • Side Chain: Methyl ester singlet at

      
       3.6 ppm. 
      
      
      
      -alanine
      
      
      signals at
      
      
      2.5 and 3.4 ppm.
    • End Groups: Aromatic protons from CPADB (Z-group) at

      
       7.4–7.9 ppm (small signals, used for 
      
      
      
      calculation).
  • Conversion Calculation: Compare the integral of the vinyl protons of residual monomer (if taking a crude aliquot) (

    
     5.6–6.4 ppm) against the internal standard (Trioxane 
    
    
    
    5.1 ppm) or the ester methyl group (which remains constant).
Gel Permeation Chromatography (GPC)
  • Eluent: DMF + 10 mM LiBr.

    • Why LiBr? Polyacrylamides can interact with GPC column packing. LiBr screens these interactions.

  • Detectors: Refractive Index (RI).

  • Expectation: Unimodal distribution. Dispersity (

    
    ) should be 
    
    
    
    .[2][3]

Mechanistic Insight: The RAFT Cycle

Understanding the mechanism aids in troubleshooting. The CPADB dithiobenzoate group mediates the equilibrium between active and dormant chains.

RAFT_Mechanism I Initiator (I•) Pn Propagating Chain (Pn•) I->Pn + Monomer Int Intermediate Radical Pn->Int + CTA CTA Macro-CTA (Dormant) Int->CTA Reversible Pm New Chain (Pm•) Int->Pm Fragmentation Pm->Pn Chain Eq.

Caption: Simplified RAFT equilibrium showing the interchange between propagating radicals and the dormant CTA species.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Induction Period > 1 hr Oxygen presence or Retardation.Improve degassing (check vacuum seal). If using Dithiobenzoate, switch to Trithiocarbonate (DDMAT) which shows less retardation with acrylamides.
High Dispersity (

)
Loss of "Livingness" or termination.Reduce [I]. Ensure [CTA]/[I] ratio is > 5. Stop reaction at lower conversion (<70%).
Low Conversion Impure monomer (inhibitor present).Pass monomer through basic alumina column before use to remove MEHQ inhibitor.[4]
Polymer Insoluble Cross-linking.Ensure monomer is strictly mono-functional. Avoid very high temperatures (>80°C).

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2008).[3] Radical addition–fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131. Link

  • Semsarilar, M., & Perrier, S. (2010). 'Green' reversible addition-fragmentation chain-transfer (RAFT) polymerization. Nature Chemistry, 2, 711–722. Link

  • Mori, H., Sutoh, K., & Endo, T. (2005). Controlled Radical Polymerization of an Acrylamide Containing L-Phenylalanine Moiety via RAFT.[5] Macromolecules, 38(22), 9055–9065. Link(Note: Seminal work on amino-acid acrylamide RAFT).

  • McCormick, C. L., & Lowe, A. B. (2004). Aqueous RAFT Polymerization: Recent Developments in Synthesis of Functional Water-Soluble (Co)polymers with Controlled Structures. Accounts of Chemical Research, 37(5), 312–325. Link

  • Sigma-Aldrich. (n.d.). RAFT Polymerization: RAFT Agents. MilliporeSigma Technical Guides. Link

Sources

preparing thermoresponsive hydrogels using Methyl 3-(prop-2-enamido)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of Thermoresponsive Hydrogels via Methyl 3-(prop-2-enamido)propanoate


-Alanine Methyl Ester Hydrogels

Executive Summary & Scientific Rationale

This guide details the protocol for synthesizing and utilizing Methyl 3-(prop-2-enamido)propanoate (common name:


-Acryloyl-

-alanine methyl ester
or N-ABA-OMe ) to create "smart" thermoresponsive hydrogels.

Unlike the industry-standard Poly(N-isopropylacrylamide) (PNIPAAm), which has a fixed Lower Critical Solution Temperature (LCST) of ~32°C and concerns regarding monomer toxicity, N-ABA-OMe is an amino-acid-derived monomer. It offers a tunable LCST window (typically 15–45°C depending on formulation) and enhanced biocompatibility due to its potential hydrolysis into


-alanine, a naturally occurring amino acid.

Mechanism of Action: The hydrogel exhibits LCST behavior .

  • Below LCST (

    
    ):  Hydrogen bonding between water molecules and the amide groups dominates. The polymer chains are hydrated and extended (Swollen State).
    
  • Above LCST (

    
    ):  Entropy drives the release of structured water. Hydrophobic interactions between the methyl ester groups dominate. The chains collapse (Shrunken/Deswollen State).
    

Monomer Synthesis: Methyl 3-(prop-2-enamido)propanoate

Objective: Synthesize the polymerizable monomer from


-alanine methyl ester and acryloyl chloride via a Schotten-Baumann reaction.
Reagents:
  • 
    -Alanine methyl ester hydrochloride (10.0 g, 71.6 mmol)
    
  • Acryloyl chloride (7.1 g, 78.8 mmol, 1.1 eq)

  • Triethylamine (TEA) (15.9 g, 157 mmol, 2.2 eq)

  • Dichloromethane (DCM) (anhydrous, 150 mL)

  • Sodium bicarbonate (saturated aq. solution)

  • Magnesium sulfate (anhydrous)

Protocol:
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solvation: Dissolve

    
    -alanine methyl ester HCl in 100 mL DCM under nitrogen flow. Cool the solution to 0°C  using an ice/salt bath.
    
  • Base Addition: Add TEA dropwise over 15 minutes. The solution will become cloudy as TEA·HCl salt forms. Stir for 20 minutes.

  • Acrylation: Dilute acryloyl chloride in 20 mL DCM. Add this solution dropwise to the reaction flask over 1 hour, maintaining temperature < 5°C . Critical Step: Exothermic reaction; controlling heat prevents polymerization of the acryloyl chloride.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours (overnight).

  • Purification:

    • Filter off the precipitated triethylamine hydrochloride salts.

    • Wash the filtrate with 1M HCl (2 x 50 mL) to remove unreacted amine.

    • Wash with Saturated NaHCO

      
       (2 x 50 mL) to neutralize acid.
      
    • Wash with Brine (1 x 50 mL).

    • Dry the organic layer over MgSO

      
      , filter, and concentrate via rotary evaporation.
      
  • Yield Calculation: The product is typically a colorless to pale yellow oil. Store at -20°C.

Hydrogel Fabrication Protocol

Objective: Create a crosslinked hydrogel network using Free Radical Polymerization (FRP).

Reagents:
  • Monomer: N-ABA-OMe (Synthesized in Step 2)

  • Crosslinker:

    
    -Methylenebisacrylamide (MBA)
    
  • Initiator: Ammonium Persulfate (APS)

  • Accelerator: TEMED (

    
    -Tetramethylethylenediamine)
    
  • Solvent: Deionized Water (degassed)

Formulation Table (Standard 10% w/v Gel):
ComponentRoleQuantityConcentration (Final)
N-ABA-OMe Monomer1.00 g~10 wt%
MBA Crosslinker20 mg2 wt% (relative to monomer)
APS Initiator100

L (10% w/v stock)
1 wt% (relative to monomer)
TEMED Catalyst10

L
~0.1% v/v
DI Water Solvent9.0 mLN/A
Step-by-Step Fabrication:
  • Preparation: Dissolve 1.00 g of N-ABA-OMe and 20 mg MBA in 9.0 mL of degassed DI water in a glass vial. Vortex until clear.

  • Degassing: Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization).

  • Initiation: Add 10

    
    L TEMED, followed immediately by 100 
    
    
    
    L of 10% APS solution. Mix gently by pipetting (do not introduce bubbles).
  • Casting: Immediately inject the solution into a mold (e.g., between two glass plates separated by a 1mm Teflon spacer) or into cylindrical glass capillaries.

  • Polymerization: Seal the mold and allow the reaction to proceed at 4°C for 24 hours. Note: Low-temperature polymerization often yields more homogeneous networks with higher transparency.

  • Washing: Remove hydrogels from molds. Immerse in excess DI water for 48 hours, changing water every 6 hours to leach out unreacted monomer and initiator.

Visualization of Experimental Workflow

G Start Start: Reagents Synth Monomer Synthesis (Schotten-Baumann) Start->Synth 0°C, DCM Purify Purification (Wash/Dry/Evap) Synth->Purify Extraction Formulation Gel Formulation (Monomer + MBA + H2O) Purify->Formulation N-ABA-OMe Polymerize Free Radical Polymerization (APS/TEMED) Formulation->Polymerize N2 Purge Wash Dialysis/Washing (48 Hours) Polymerize->Wash Gelation Final Thermoresponsive Hydrogel Wash->Final

Figure 1: End-to-end workflow for the synthesis of N-ABA-OMe monomer and subsequent hydrogel fabrication.

Characterization & Validation (Self-Validating Systems)

To ensure the hydrogel is functional, you must validate the Volume Phase Transition Temperature (VPTT).

Protocol: Swelling Ratio vs. Temperature
  • Equilibration: Cut hydrogel discs (approx. 10mm diameter). Weigh them in their fully swollen state at 4°C (

    
    ).
    
  • Drying: Lyophilize (freeze-dry) the samples to obtain the dry weight (

    
    ).
    
  • Measurement Loop:

    • Re-swell samples in DI water.

    • Incubate at temperatures ranging from 10°C to 60°C (in 5°C increments).

    • Allow 24 hours equilibration at each temp.

    • Weigh the swollen mass (

      
      ) at each step.
      
  • Calculation:

    
    
    
  • Result Interpretation: Plot SR vs. Temperature. The inflection point (steepest drop in swelling) is the VPTT . For N-ABA-OMe homopolymers, expect a transition in the 15–30°C range.

    • Tuning: To raise the VPTT to 37°C, copolymerize with a more hydrophilic monomer (e.g., Acrylamide or N,N-Dimethylacrylamide).

Mechanism of Thermoresponsivity

Figure 2: Molecular mechanism of the Volume Phase Transition (VPT) driven by the competition between hydrogen bonding and hydrophobic ester interactions.

References

  • Synthesis of Amino Acid-Based Acrylamides

    • Title: Synthesis and polymerization of N-acryloyl-amino acid methyl esters.
    • Source:Journal of Polymer Science Part A: Polymer Chemistry.
    • URL:[Link] (General Journal Link for foundational chemistry).

  • Thermoresponsive Properties

    • Title: Poly(N-acryloyl-L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery.[1]

    • Source:Nanoscale (RSC).
    • URL:[Link] (Demonstrates synthesis and LCST behavior of similar amino acid methyl ester acrylamides).

  • General Protocol for Thermoresponsive Hydrogels

    • Title: Thermo-Responsive Smart Hydrogels: Molecular Engineering and Applic
    • Source:MDPI Polymers.
    • URL:[Link]

  • LCST Tuning Strategies

    • Title: Tunable Lower Critical Solution Temperature of Poly(N-acryloylsarcosine methyl ester).
    • Source:Polymer Chemistry (RSC).
    • URL:[Link] (Provides analogous data for sarcosine methyl ester, confirming the 15-45°C range for this class).

Sources

copolymerization kinetics of Methyl 3-(prop-2-enamido)propanoate with PEGDA

Author: BenchChem Technical Support Team. Date: February 2026

Copolymerization of Methyl 3-(prop-2-enamido)propanoate and PEGDA

Executive Summary

The precise control of hydrogel network architecture is the critical determinant in the release kinetics of small molecule drugs and biologics. This Application Note details the kinetic characterization of a copolymer system comprising Methyl 3-(prop-2-enamido)propanoate (an amino-acid based acrylamide, hereafter referred to as MPP ) and Poly(ethylene glycol) diacrylate (PEGDA) .

MPP introduces potential biodegradability and hydrogen-bonding motifs (via the alanine backbone) into the inert, hydrophilic PEGDA network. However, the disparity in reaction rates between mono-functional acrylamides and di-functional acrylates can lead to compositional drift and heterogeneous crosslinking density. This guide provides a rigorous protocol to quantify these kinetics using Real-Time FTIR (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC) , enabling researchers to engineer homogenous, reproducible drug delivery vehicles.

Scientific Background & Mechanism[1]
2.1 The Chemistry[1]
  • Monomer A (MPP):

    
    -acryloyl 
    
    
    
    -alanine methyl ester. A functionalized acrylamide that provides a pendant ester group, susceptible to hydrolytic degradation, and amide groups for hydrogen bonding.
  • Monomer B (PEGDA): A bifunctional crosslinker. The molecular weight (e.g.,

    
     575 or 700) dictates the mesh size of the hydrogel.
    
2.2 The Kinetic Challenge

Free radical photopolymerization involves three distinct stages: initiation, propagation, and termination. In a copolymer system, the Reactivity Ratios (


) dictate the statistical distribution of monomers along the chain.
  • If

    
     and 
    
    
    
    , Monomer 1 is consumed faster (blocky structure).
  • If

    
    , the polymer is random (ideal for uniform drug release).
    

Furthermore, the Gel Effect (auto-acceleration) occurs earlier in PEGDA-rich systems due to rapid crosslinking, trapping radicals and limiting termination.

ReactionMechanism cluster_kinetics Kinetic Parameters Init Photoinitiation (I -> 2R*) Prop Propagation (Chain Growth) Init->Prop Radical Attack Prop->Prop kp (Rate Constant) Cross Crosslinking (Gelation Point) Prop->Cross Diacrylate Reaction Rp Rate of Polymerization (Rp) Prop->Rp DC Degree of Conversion (DC) Prop->DC RR Reactivity Ratios (r1, r2) Prop->RR Term Termination (Bimolecular/Trapping) Cross->Term Diffusion Limit

Figure 1: Mechanistic workflow of free-radical photocopolymerization and associated kinetic parameters.

Experimental Protocols
3.1 Materials & Preparation
  • Monomer: Methyl 3-(prop-2-enamido)propanoate (Synthesized via Schotten-Baumann reaction of

    
    -alanine methyl ester with acryloyl chloride; purity >98% by NMR).
    
  • Crosslinker: PEGDA (

    
     575 or 700).
    
  • Photoinitiator (PI): Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) for aqueous solubility, or Irgacure 2959.

  • Solvent: PBS (pH 7.4) or Deionized Water.

Preparation: Prepare stock solutions to avoid weighing errors. A typical formulation for hydrogels is 10-20% (w/v) total monomer concentration.

  • Variable: Molar ratio of MPP:PEGDA (e.g., 90:10, 70:30, 50:50).

3.2 Protocol A: Real-Time FTIR (In-Situ Monitoring)

Purpose: To monitor the disappearance of C=C double bonds in real-time, quantifying the Degree of Conversion (DC).

Equipment: FTIR Spectrometer with MCT detector (liquid nitrogen cooled) for fast acquisition, equipped with an attenuated total reflection (ATR) accessory and a UV light guide.

Step-by-Step:

  • Setup: Align the UV light guide (365 nm or 405 nm) at a fixed distance (e.g., 2 cm) above the ATR diamond crystal.

  • Background: Collect a background spectrum of the empty ATR crystal.

  • Sample Loading: Pipette 10-20

    
    L of the monomer formulation onto the crystal.
    
  • Lamination: Critical Step. Cover the droplet with a thin polypropylene or Mylar film. This prevents oxygen inhibition (which scavenges radicals) and ensures uniform sample thickness.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Scans per spectrum: 1 (Rapid scan mode)

    • Time resolution: < 0.5 seconds/spectrum.

  • Measurement: Start FTIR data collection before turning on the UV lamp to establish a baseline (

    
    ). Turn on the UV lamp (intensity ~10-20 mW/cm²) and record for 600 seconds or until conversion plateaus (
    
    
    
    ).

Data Analysis (The Peak Selection): Acrylates and acrylamides both exhibit C=C stretching vibrations.

  • Target Peak: 1610–1640 cm⁻¹ (C=C stretch). Note: These peaks often overlap.

  • Reference Peak: 1720–1740 cm⁻¹ (C=O ester carbonyl). This peak remains relatively stable, but shifts slightly.

  • Alternative: If overlap is too severe, monitor the 810 cm⁻¹ (acrylate twisting) band for PEGDA specifically.

Calculation:



3.3 Protocol B: Photo-DSC (Global Kinetics)

Purpose: To measure the heat of polymerization (


), which is directly proportional to the rate of polymerization (

).

Equipment: Differential Scanning Calorimeter with Photocalorimetry Accessory (PCA).

Step-by-Step:

  • Calibration: Calibrate light intensity at the sample pan position using a radiometer.

  • Sample: Weigh 2-3 mg of formulation into an open aluminum pan. Place an empty pan as reference.

  • Equilibration: Equilibrate at reaction temperature (e.g., 25°C or 37°C) for 1 minute.

  • Irradiation: Trigger the UV shutter. Record Heat Flow (W/g) vs. Time.

  • Integration: Integrate the area under the exotherm peak to find total Heat of Reaction (

    
    ).
    

Calculation of Rate (


): 


  • 
    : Density of monomer mixture.
    
  • 
    : Theoretical enthalpy of acrylate/acrylamide double bond (~80-86 kJ/mol).
    
Determination of Reactivity Ratios

To understand if the hydrogel has a "blocky" or "random" structure, you must determine


 (MPP) and 

(PEGDA). RT-FTIR is often insufficient for this due to peak overlap. Proton NMR (

H-NMR)
is the gold standard here.

Protocol:

  • Prepare 5-6 samples with varying feed ratios of MPP:PEGDA (

    
     to 
    
    
    
    ).
  • Initiate polymerization but stop the reaction at low conversion (<10-15%) by precipitating into cold diethyl ether.

  • Purify the copolymer (re-dissolve and precipitate 3x) to remove unreacted monomer.

  • Analyze copolymer composition (

    
    ) via 
    
    
    
    H-NMR in DMSO-d6.
    • Integrate the PEGDA backbone peak (3.6 ppm, -O-CH2-CH2-) vs. the MPP methyl ester peak (3.6-3.7 ppm, -OCH3) or the specific amide proton.

  • Plot: Use the Fineman-Ross or Kelen-Tüdös method to solve for

    
     and 
    
    
    
    .

Fineman-Ross Equation:



  • Plot

    
     vs 
    
    
    
    to find slope (
    
    
    ) and intercept (
    
    
    ).
Data Visualization & Analysis Workflow

The following diagram illustrates the logical flow from raw data collection to structural insight.

KineticAnalysis RawFTIR Raw FTIR Spectra (Absorbance vs. Wavenumber) CalcDC Calculate Conversion (DC) Integration of 1635 cm-1 RawFTIR->CalcDC RawDSC Raw DSC Thermogram (Heat Flow vs. Time) CalcRp Calculate Rate (Rp) dH/dt / Theoretical Enthalpy RawDSC->CalcRp RawNMR H-NMR Integration (Copolymer Composition F1) CalcRR Fineman-Ross Plot Determine r1 and r2 RawNMR->CalcRR Profile Kinetic Profile (Auto-acceleration / Gel Point) CalcDC->Profile CalcRp->Profile Microstructure Network Microstructure (Random vs. Blocky) CalcRR->Microstructure Profile->Microstructure Correlate Rate to Structure

Figure 2: Data processing pipeline for extracting kinetic and structural parameters from raw experimental data.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Induction Period Oxygen InhibitionIncrease inert gas purge (N2/Ar) or ensure tight lamination on FTIR crystal. Increase PI concentration.
Low Final Conversion VitrificationThe

of the polymer rose above the reaction temperature (

). Increase

or add plasticizer (solvent).
Opaque Hydrogel Phase SeparationMPP polymer might be insoluble in the chosen solvent at high conversion. Adjust solvent ratio (e.g., add Ethanol to PBS).
No Gelation Chain TransferHigh concentration of thiols or impurities. Check monomer purity. Ensure PEGDA is not hydrolyzed.
References
  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.
  • Anseth, K. S., et al. (1996). "In situ Fourier transform infrared spectroscopy investigation of the photopolymerization of poly(ethylene glycol) diacrylate." Biomaterials, 17(17), 1729-1735.

  • Fairbanks, B. D., et al. (2009). "Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility." Biomaterials, 30(35), 6702-6707.

  • Rintoul, I., & Wandrey, C. (2005).[2] "Polymerization of acrylamide and acrylic acid: Reactivity ratios." Polymer, 46(13), 4525-4532. (Relevant for Acrylamide/Acrylate copolymerization behavior).[3][4][5][6][7][8]

  • PubChem. "N-acryloyl-l-alanine methyl ester."[9] National Library of Medicine.

Sources

Application Note: Solid-Phase Synthesis Using Methyl 3-(prop-2-enamido)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

Methyl 3-(prop-2-enamido)propanoate (also known as Methyl


-acryloyl-

-alaninate) is a specialized building block designed for the introduction of electrophilic acrylamide warheads into peptides and small molecules. In the context of Solid-Phase Synthesis (SPS), this molecule serves two critical functions:
  • Covalent Warhead Installation: It provides a Michael acceptor moiety (acrylamide) tethered by a flexible

    
    -alanine spacer. This is the gold standard for developing Targeted Covalent Inhibitors (TCIs)  that irreversibly bind to non-catalytic cysteine residues in kinases (e.g., BTK, EGFR) and other enzymes [1].
    
  • Bioorthogonal Ligation Handle: The acrylamide group can serve as a "handle" for cysteine-based bioconjugation or macrocyclization via intramolecular thiol-ene chemistry.

Chemical Constraints & Handling: The methyl ester functionality protects the carboxylic acid, providing stability during storage. However, for SPS applications targeting amine-functionalized resins (e.g., Rink Amide), the ester must be hydrolyzed to the free acid (


-acryloyl-

-alanine) prior to coupling.

Critical Warning: The acrylamide moiety is susceptible to (A) radical polymerization and (B) nucleophilic attack by piperidine (used in Fmoc deprotection). Therefore, this building block is almost exclusively introduced as a terminal capping reagent in the final step of synthesis.

Pre-Resin Protocol: Preparation of the Active Building Block

Since the methyl ester is unreactive toward standard resin-bound amines, it must be saponified. We recommend a "Just-in-Time" hydrolysis protocol to prevent polymerization of the free acid.

Protocol A: Controlled Hydrolysis

Objective: Convert Methyl 3-(prop-2-enamido)propanoate to


-acryloyl-

-alanine (Lithium salt) for coupling.

Reagents:

  • Methyl 3-(prop-2-enamido)propanoate (1.0 equiv)

  • LiOH·H₂O (1.2 equiv)

  • THF/Water (3:1 v/v)

  • MEHQ (4-Methoxyphenol) - Radical Inhibitor (10 ppm)

Step-by-Step:

  • Dissolution: Dissolve the methyl ester in THF/Water. Add MEHQ trace to inhibit polymerization.

  • Saponification: Add LiOH·H₂O and stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • QC Check: Monitor by TLC (EtOAc/Hexane) or LCMS for disappearance of the ester (M+14) and appearance of the acid.

  • Neutralization (Optional for HATU): Carefully adjust pH to ~7-8 with 1M HCl.

  • Workup: For high-purity applications, extract with EtOAc (discard organic), acidify aqueous layer to pH 2, and extract product into EtOAc. Dry over Na₂SO₄ and concentrate in vacuo (keep bath <30°C).

    • Note: For routine library synthesis, the crude Lithium salt solution can often be coupled directly if using HATU/DIEA in excess.

Solid-Phase Coupling Protocol

This protocol describes the attachment of the hydrolyzed building block to the N-terminus of a resin-bound peptide or scaffold.

Resin Compatibility: Rink Amide (for C-term amides), Wang (for C-term acids), or Chlorotrityl. Scale: 0.1 mmol (typical).

Workflow Diagram: N-Terminal Capping

SPS_Workflow cluster_warning CRITICAL CONTROL POINT Resin Resin-Peptide-NH2 (Fmoc Deprotected) Activation Activation (Acid + HATU + DIEA) Resin->Activation  Prepare   Coupling Coupling Reaction (1-2 hours, RT) Activation->Coupling  Add to Resin   Wash Washing (DMF/DCM) Coupling->Wash  Complete   Cleavage Global Cleavage (TFA/TIS/H2O) Wash->Cleavage  Final Step  

Figure 1: Workflow for N-terminal capping with acrylamide warheads. Note that this is the final synthetic step before cleavage.

Step-by-Step Procedure
  • Resin Preparation:

    • Ensure the resin-bound amine is fully deprotected (Fmoc removed).

    • Wash resin 3x with DMF.

  • Activation Cocktail (Prepare immediately before use):

    • Building Block:

      
      -acryloyl-
      
      
      
      -alanine (3.0 equiv relative to resin loading).
    • Coupling Agent: HATU (2.9 equiv).

    • Base: DIEA (Diisopropylethylamine) (6.0 equiv).

    • Solvent: DMF (anhydrous).

    • Mix for 30 seconds. The solution should turn slightly yellow.

  • Coupling Reaction:

    • Add the activated cocktail to the resin.

    • Shake/agitate at Room Temperature for 1.5 to 2 hours.

    • Precaution:Do not heat. Microwave irradiation can induce polymerization of the acrylamide double bond. Keep the reaction vessel covered (dark) if possible.

  • Washing:

    • Drain the reaction vessel.

    • Wash resin: 3x DMF, 3x DCM, 3x DMF.

  • Kaiser Test (Ninhydrin):

    • Verify coupling completion. The beads should be colorless (negative for free amines). If blue, repeat the coupling.

  • Global Cleavage:

    • Treat resin with 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O for 2 hours.

    • Note: TIS is crucial here as a scavenger to prevent the acrylamide from reacting with carbocations generated during cleavage.

Mechanism of Action: Covalent Inhibition[4][5]

Understanding the downstream application is vital for designing the synthesis. The acrylamide warhead installed using this building block functions as a "suicide inhibitor."

Mechanism Inhibitor Synthesized Inhibitor (Acrylamide Warhead) Complex Reversible Binding (Non-covalent Complex) Inhibitor->Complex  Kd (Binding)   Target Target Protein (Cysteine Thiol - SH) Target->Complex Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct  k_inact (Michael Addition)   MechNote Mechanism: Nucleophilic attack of Cys-SH on the beta-carbon of the acrylamide. MechNote->Adduct

Figure 2: Mechanism of Targeted Covalent Inhibition (TCI). The building block provides the electrophilic beta-carbon required for the


 step.

QC Data & Troubleshooting Guide

Analytical Characterization

After cleavage and ether precipitation, the crude product should be analyzed via LC-MS.

ParameterExpected ObservationNotes
Mass Shift +97.05 Da (Acryloyl-

-Ala residue)
Relative to the peptide precursor.
NMR (

H)
Multiplet at

6.0–6.4 ppm (3H)
Characteristic acrylamide vinyl protons.
Purity >85% (Crude)High purity is expected as this is a capping step.
Troubleshooting Table
IssueProbable CauseCorrective Action
Polymerization (Insoluble resin/product) High temperature or lack of radical scavenger.Perform coupling at RT or 4°C. Add 0.1% MEHQ to the coupling mixture.
Piperidine Adduct (+85 Da) Acrylamide exposed to piperidine.Ensure acrylamide is added as the FINAL step. Do not perform Fmoc deprotection after installing this unit.
Incomplete Coupling Steric hindrance or poor activation.Use HATU/HOAt. Double couple (2x 1 hr). Ensure ester was fully hydrolyzed before coupling.
Hydrolysis Failure Methyl ester is stable.Ensure LiOH is fresh. Increase saponification time or temperature (max 40°C) before adding to resin.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug discovery for targeted covalent inhibitors. Expert Opinion on Drug Discovery, 7(7), 561-581.

  • De Cesco, S., Kurian, J., Dufresne, C., Mittermaier, A. K., & Moitessier, N. (2017). Covalent inhibitors design and discovery. European Journal of Medicinal Chemistry, 138, 96-114.

  • PubChem Compound Summary. (2023). Methyl 3-(prop-2-enamido)propanoate (CID 15609289). National Center for Biotechnology Information.

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for acrylamide derivatives, as they are potent neurotoxins and irritants.

reaction conditions for acryloylation of beta-alanine methyl ester

Application Note: Synthesis of N-Acryloyl- -Alanine Methyl Ester

Introduction & Strategic Analysis

N-Acryloyl-


-alanine methyl ester
Chemical Strategy

The synthesis typically involves the acylation of


-alanine methyl ester hydrochlorideacryloyl chloride
  • HCl Management: The starting material is a hydrochloride salt.[1] The reaction generates an additional equivalent of HCl. Inadequate neutralization leads to incomplete conversion.

  • Polymerization Risk: Acryloyl chloride and the product are prone to radical polymerization. Temperature control and radical inhibitors are mandatory.

  • Michael Addition Side-Reactions: The free amine of

    
    -alanine is a nucleophile that can attack the 
    
    
    -carbon of the acryloyl group (Michael addition) rather than the carbonyl (acylation), leading to impurity formation.

Core Reaction Workflow

The following diagram illustrates the critical path for the synthesis, highlighting decision points for impurity control.

GStartStart: Beta-Ala-OMe HClSolventDissolve in DCM (Dry)Add Polymerization Inhibitor (MEHQ)Start->SolventBaseAddAdd Base (TEA/DIPEA)(2.2 Equivalents)Solvent->BaseAdd Liberate AmineCoolingCool to 0°C(Critical for Selectivity)BaseAdd->CoolingAcrylAddDropwise Addition:Acryloyl ChlorideCooling->AcrylAdd Exotherm ControlReactionStir 0°C -> RT(2-4 Hours)AcrylAdd->ReactionQuenchQuench:Dilute HCl / NaHCO3 WashReaction->QuenchPurifyPurification:Column Chromatographyor DistillationQuench->PurifyProductFinal Product:N-Acryloyl-Beta-Ala-OMePurify->Product

Figure 1: Step-by-step reaction workflow for the acryloylation of

Detailed Experimental Protocol

Method A: Acryloyl Chloride Route (Standard)

Recommended for scale-up and high yield.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Role

-Alanine methyl ester HCl
139.581.0Substrate
Acryloyl Chloride 90.511.1Acylating Agent
Triethylamine (TEA) 101.192.2Base (Scavenger)
Dichloromethane (DCM) -SolventAnhydrous (0.2 M conc.)
MEHQ (Hydroquinone monomethyl ether) 124.14500 ppmRadical Inhibitor
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Dissolve

      
      -alanine methyl ester HCl  (10.0 g, 71.6 mmol) in anhydrous DCM (150 mL).
      
    • Add MEHQ (~5 mg) to the solution to inhibit polymerization.

  • Neutralization (The "Double Base" Rule):

    • Add Triethylamine (22.0 mL, 157.5 mmol, 2.2 eq) to the stirring suspension.

    • Note: The solution will become clear as the free amine is liberated, followed potentially by the precipitation of TEA

      
      HCl.
      
    • Cool the mixture to

      
        using an ice/water bath. Crucial: Low temperature prevents the amine from attacking the alkene (Michael addition).
      
  • Acryloylation:

    • Dilute Acryloyl Chloride (6.4 mL, 78.8 mmol, 1.1 eq) in 20 mL of dry DCM.

    • Add the acryloyl chloride solution dropwise over 30–45 minutes.

    • Observation: White precipitate (TEA

      
      HCl) will form immediately. Ensure vigorous stirring.
      
  • Reaction & Monitoring:

    • Allow the reaction to stir at

      
       for 1 hour, then slowly warm to Room Temperature (RT) and stir for an additional 2 hours.
      
    • TLC Monitoring: (Eluent: 50% EtOAc/Hexanes). Stain with KMnO

      
       (shows double bond) or Ninhydrin (checks for disappearance of amine).
      
  • Workup:

    • Filter off the precipitated TEA

      
      HCl salts.[3]
      
    • Wash the organic filtrate sequentially with:

      • 1M HCl or 5% Citric Acid (2 x 50 mL) – Removes unreacted amine/TEA.

      • Sat. NaHCO

        
          (2 x 50 mL) – Removes acrylic acid/HCl traces.
        
      • Brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO

      
      , filter, and concentrate under reduced pressure (keep bath 
      
      
      to prevent polymerization).
  • Purification:

    • The crude oil is often sufficiently pure (>95%).

    • If necessary, purify via flash column chromatography (SiO

      
      , 0 
      
      
      40% EtOAc in Hexanes).
Method B: Coupling Agent Route (Alternative)

Recommended if Acryloyl Chloride is unavailable or if handling extremely acid-sensitive moieties.

  • Activation: Dissolve Acrylic Acid (1.0 eq) in DCM. Add EDC

    
    HCl  (1.1 eq) and HOBt  (1.1 eq) at 
    
    
    . Stir for 30 mins.
  • Coupling: Add

    
    -alanine methyl ester HCl  (1.0 eq) and DIPEA  (2.5 eq).
    
  • Completion: Stir at RT overnight. Workup similar to Method A.

    • Pros: milder conditions.

    • Cons: Removal of urea byproducts (from EDC) can be tedious; atom economy is lower.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Gelation / Insoluble Material Polymerization of the acryloyl group.Ensure MEHQ is present. Keep rotary evaporator bath

. Store product in the dark at

.
Low Yield Hydrolysis of Acryloyl Chloride.Ensure DCM is anhydrous . Use fresh Acryloyl Chloride (distill if yellow/brown).
Impurity: Michael Adduct Free amine attacking the double bond.Strictly maintain

during addition. Add acid chloride slowly. Do not use large excess of amine.
Incomplete Conversion Insufficient Base.Remember the starting material is an HCl salt. You need 2.0+ equivalents of base (1 for salt, 1 for reaction).

Characterization Data (Expected)

Product: Methyl 3-acrylamidopropanoate Appearance: Colorless to pale yellow oil (solidifies upon freezing).

  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
       6.30 (dd, 1H, Vinyl-H)
      
    • 
       6.15 (br s, 1H, NH)
      
    • 
       6.10 (dd, 1H, Vinyl-H)
      
    • 
       5.65 (dd, 1H, Vinyl-H)
      
    • 
       3.70 (s, 3H, O-CH
      
      
      )
    • 
       3.55 (q, 2H, N-CH
      
      
      )
    • 
       2.58 (t, 2H, CH
      
      
      -CO)
  • MS (ESI): Calculated for C

    
    H
    
    
    NO
    
    
    [M+H]
    
    
    : 158.08. Found: 158.1.

References

  • General Acryloylation Protocol: Mori, H., Sutoh, K., & Endo, T. (2005). "Controlled Radical Polymerization of an Acrylamide Containing L-Phenylalanine Moiety via RAFT." Macromolecules, 38(22), 9055–9065.

  • Amino Acid Methyl Ester Properties: PubChem Compound Summary for CID 11564512, N-acryloyl-l-alanine methyl ester (Analogous Structure).

  • Prevention of Michael Addition: Ganachaud, F., et al. (2017). "The Aza-Michael Reaction as a Tool for Polymer Synthesis." Progress in Polymer Science, 72, 61-110.[5]

  • Beta-Alanine Methyl Ester HCl Data: Sigma-Aldrich Product Sheet for CAS 3196-73-4.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(prop-2-enamido)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-3-ACRYL-EST Topic: Yield Optimization & Troubleshooting Target Molecule: Methyl 3-(prop-2-enamido)propanoate (Methyl 3-acrylamidopropionate) CAS: 24549-12-0 (Free base context)

Introduction: The "Golden Route" Strategy

Welcome to the technical support hub for acrylamide synthesis. The synthesis of Methyl 3-(prop-2-enamido)propanoate involves coupling


-alanine methyl ester  with an acryloyl  source.

While seemingly simple, this reaction is plagued by two "yield killers":

  • Aza-Michael Addition: The amine nucleophile attacks the alkene (

    
    -carbon) instead of the carbonyl, forming a dimer.
    
  • Radical Polymerization: The acrylamide product spontaneously polymerizes if inhibitors or temperature are not managed.

The protocol below is the Optimized Anhydrous Route , chosen for its ability to suppress the Michael addition side-reaction compared to aqueous Schotten-Baumann conditions.

Module 1: Optimized Experimental Protocol

Objective: Synthesize Methyl 3-(prop-2-enamido)propanoate with >85% yield and >95% purity.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-Alanine Methyl Ester HCl
1.0SubstrateMust be dry/free-flowing solid.
Acryloyl Chloride 1.1ElectrophileFreshly distilled or clear. Yellow/brown indicates polymerization.
Triethylamine (TEA) 2.5BaseScavenges HCl. DIPEA is a valid alternative.
Dichloromethane (DCM) [0.2 M]SolventAnhydrous. Water triggers hydrolysis.
MEHQ (4-Methoxyphenol) 500 ppmInhibitorAdd to reaction to stop radical polymerization.
Step-by-Step Methodology
  • Preparation (0 min):

    • Flame-dry a round-bottom flask under Nitrogen/Argon.

    • Dissolve

      
      -Alanine Methyl Ester HCl  (1.0 eq) in anhydrous DCM  (concentration ~0.2 M).
      
    • Add MEHQ (trace amount) to the flask.

  • Deprotonation (15 min):

    • Cool the solution to -10°C (Ice/Salt bath).

    • Add TEA (2.5 eq) dropwise. Note: The solution will become heterogeneous as TEA·HCl salts may begin to precipitate or form a slurry.

  • Acylation (30-60 min):

    • CRITICAL STEP: Dissolve Acryloyl Chloride (1.1 eq) in a small volume of DCM.

    • Add the acid chloride solution dropwise over 30–45 minutes, maintaining internal temperature below 0°C .

    • Why? Rapid addition causes localized heating, which favors the thermodynamic Michael addition byproduct.

  • Reaction & Quench:

    • Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄ to see the alkene).

    • Quench: Add cold saturated NaHCO₃ solution.

  • Workup:

    • Separate layers.[1] Wash organic layer with:

      • 1M HCl (Cold, rapid wash to remove unreacted amine/TEA).

      • Sat. NaHCO₃ (To remove acrylic acid).

      • Brine.[2]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo at <30°C (do not heat the water bath significantly).

Module 2: Troubleshooting & FAQs

Q1: My yield is low (<40%), and NMR shows a complex mixture of aliphatic protons. What happened?

Diagnosis: You likely formed the Michael Adduct Dimer . Mechanism: The unreacted amine attacked the double bond of your product or the acryloyl chloride. Solution:

  • Temperature Control: Never let the addition temp exceed 0°C. The amide formation (kinetic product) is favored at low temps; the Michael addition (thermodynamic product) is favored at higher temps.

  • Reverse Addition: If the problem persists, try adding the amine/base mixture into the acid chloride solution at -20°C. This keeps the electrophile in excess, starving the reaction of the free amine nucleophile required for the side reaction.

Q2: The product turned into a hard gel during rotary evaporation.

Diagnosis: Radical Polymerization . Mechanism: Concentrating the product increases the concentration of double bonds. Heat + Light + Concentration = Polymer. Solution:

  • Oxygen is your friend (here): Do not purge the rotovap with nitrogen. Oxygen helps MEHQ work as an inhibitor.

  • Temperature: Keep the water bath <30°C.

  • Additive: Add a fresh crystal of MEHQ or BHT to the flask before evaporation.

Q3: I see a strong smell of acrylic acid and low ester recovery.

Diagnosis: Ester Hydrolysis . Mechanism: If your workup involved prolonged exposure to aqueous base (NaHCO₃) or strong acid, the methyl ester may have hydrolyzed. Solution:

  • Perform the acidic and basic washes rapidly and with cold solutions. Do not let the layers sit in the separator funnel.

Module 3: Visualizing the Chemistry

Diagram 1: The Synthesis Workflow

A logical flow for the "Golden Route" protocol, highlighting critical control points.

SynthesisWorkflow Start Start: Beta-Alanine Methyl Ester HCl + DCM + MEHQ Cool Cool to -10°C Start->Cool BaseAdd Add TEA (2.5 eq) (Deprotonation) Cool->BaseAdd AcrylAdd CRITICAL: Dropwise Addition of Acryloyl Chloride (T < 0°C) BaseAdd->AcrylAdd Slow Addition Warm Warm to RT Stir 2-4h AcrylAdd->Warm Quench Quench: Sat. NaHCO3 Warm->Quench Wash Workup: 1. 1M HCl (Remove Amine) 2. NaHCO3 (Remove Acid) 3. Brine Quench->Wash Conc Concentrate <30°C (Add Stabilizer) Wash->Conc

Caption: Step-by-step workflow for the synthesis of Methyl 3-(prop-2-enamido)propanoate.

Diagram 2: Competing Reaction Pathways

Understanding why temperature and stoichiometry matter.

ReactionPathways Amine Amine Nucleophile Target TARGET PRODUCT (Amide) Amine->Target Attack at Carbonyl (Kinetic Control, <0°C) Acryl Acryloyl Chloride Acryl->Target Michael SIDE PRODUCT (Michael Adduct Dimer) Target->Michael + Excess Amine (Thermodynamic, >20°C) Polymer SIDE PRODUCT (Polymer/Gel) Target->Polymer Radical Initiator (Heat/Light, No Inhibitor)

Caption: Kinetic vs. Thermodynamic pathways. Low temp favors the Target; High temp/Excess amine favors the Michael Adduct.

Module 4: Data & Optimization Tables

Solvent & Base Screening (Simulated Optimization Data)

Based on standard nucleophilic acyl substitution characteristics for acrylamides.

Solvent SystemBaseTempYieldMajor Impurity
DCM (Anhydrous) TEA -10°C 88% None (Trace Dimer)
DCMTEA25°C65%Michael Adduct (Dimer)
Water/DCM (Biphasic)NaOH0°C50%Hydrolyzed Ester/Acid
THFPyridine0°C72%Pyridinium salts (hard to remove)
DMFDIPEART40%Dimer + Solvent removal issues

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for Reactions Involving

    
    -Alanine Methyl Ester Hydrochloride. Retrieved from 
    
  • Ferrié, L., Bouzbouz, S., & Cossy, J. (2009).[4] Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis.[4] Organic Letters, 11(23), 5446-5448. (Validates acryloyl chloride reactivity and stability). Retrieved from

  • Lakner, F. J., et al. (1996). Enantiomerically Pure

    
    -Amino Acids... (R)-3-Amino-3-(p-methoxyphenyl)propionic Acid.[1] Organic Syntheses, 73, 201.[1] (Standard procedures for beta-amino acid ester handling). Retrieved from 
    
  • Arkema France. (2021).[5] Unit and Process for Purification of Crude Methyl Methacrylate (EP 3057933 B1). (Industrial context on inhibiting polymerization of methyl acrylamido/methacrylate derivatives). Retrieved from

Sources

Technical Support Center: Solving Solubility Issues of Poly(Methyl 3-(prop-2-enamido)propanoate) in Water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for poly(Methyl 3-(prop-2-enamido)propanoate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. Here, we combine fundamental polymer science with practical, field-tested solutions to ensure you can effectively work with this promising polymer.

Introduction to Poly(Methyl 3-(prop-2-enamido)propanoate)

Poly(Methyl 3-(prop-2-enamido)propanoate) is a polyacrylamide derivative with a methyl ester group. This structure gives it unique properties, but can also present challenges in achieving complete and consistent solubility in aqueous solutions. Understanding the factors that influence its solubility is the first step to overcoming these issues.

Like other polyacrylamides, its solubility in water is primarily due to the ability of the amide group to form strong hydrogen bonds with water molecules.[1] However, the presence of the methyl ester group and the polymer's molecular weight can significantly impact this behavior.

Frequently Asked Questions (FAQs)

Q1: Why is my poly(Methyl 3-(prop-2-enamido)propanoate) not dissolving in water?

A1: Several factors can hinder dissolution. These include high molecular weight, potential cross-linking, improper dissolution technique, or issues with water quality. High molecular weight polymers, in particular, have long chains that can entangle, slowing down the dissolution process.[1][2]

Q2: Can I heat the solution to speed up dissolution?

A2: Gentle heating can aid dissolution, but excessive heat can be detrimental. For polyacrylamide-type polymers, it is generally recommended not to exceed 40-50°C.[3] Higher temperatures can lead to polymer degradation, altering its properties.

Q3: Does the pH of the water matter?

A3: The pH of the water can influence the solubility of polyacrylamide derivatives, especially if the polymer is susceptible to hydrolysis. For non-ionic polyacrylamides, the dissolution rate is generally not significantly affected by pH. However, at extreme pH values (e.g., greater than 10.5), hydrolysis of the amide or ester groups can occur, which will change the polymer's structure and solubility.[4]

Q4: How long should it take for the polymer to dissolve?

A4: The dissolution time for high molecular weight polymers can range from 30-60 minutes to several hours, and in some cases, even longer.[3][5][6] The key is to allow sufficient time for the polymer to swell and for the individual chains to disentangle and become fully solvated.[6]

Q5: What is the ideal concentration to start with?

A5: For high molecular weight polyacrylamides, it is often recommended to prepare a stock solution at a concentration of 0.1% to 0.2% and then dilute as needed.[3] Attempting to dissolve the polymer at a high concentration can lead to the formation of a gel-like structure that is difficult to handle.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common solubility problems.

Issue 1: Polymer Clumps or Forms "Fish Eyes"

Symptoms:

  • White, undissolved clumps of polymer are visible in the solution.

  • Gel-like particles are suspended in the liquid.

Causality: This is a common issue when the polymer powder is not dispersed quickly and evenly in the water. The outer layer of the polymer particles hydrates and swells rapidly, forming a gelatinous barrier that prevents water from penetrating to the core of the particle.

Troubleshooting Workflow:

G start Start: Polymer Clumping Issue check_dispersion Is the polymer being added slowly to a vortex? start->check_dispersion action_vortex Action: Create a strong vortex with stirring and slowly sift the powder onto the surface of the vortex. check_dispersion->action_vortex No check_stirring Is the stirring speed adequate? check_dispersion->check_stirring Yes action_vortex->check_stirring action_stirring Action: Increase stirring speed to create a sufficient vortex, but avoid excessive shear that could degrade the polymer. check_stirring->action_stirring No check_prewetting Have you tried pre-wetting the polymer? check_stirring->check_prewetting Yes action_stirring->check_prewetting action_prewetting Action: Disperse the polymer in a water-miscible non-solvent (e.g., ethylene glycol, glycerol) before adding to water. check_prewetting->action_prewetting No solution_achieved Solution: Polymer dissolves uniformly. check_prewetting->solution_achieved Yes action_prewetting->solution_achieved

Caption: Workflow for addressing polymer clumping.

Issue 2: Solution is Hazy or Contains Microgels

Symptoms:

  • The solution appears cloudy or opalescent, even after prolonged stirring.

  • Fine, almost invisible gel particles are present.

Causality: Hazy solutions can be due to the presence of very high molecular weight fractions that are not fully dissolved, insoluble impurities, or polymer chain aggregation.[2]

Troubleshooting Steps:

Potential Cause Recommended Action Scientific Rationale
Incomplete Dissolution 1. Continue stirring for a longer period (several hours to overnight).2. Gently heat the solution to 40-50°C with continuous stirring.[2][3]High molecular weight polymers require more time and energy to fully disentangle and solvate.[6] Gentle heating increases polymer chain mobility and solvent penetration.
Insoluble Impurities Filter the solution through a 0.45 µm or 0.2 µm filter.This will remove any particulate matter that is not part of the polymer itself, such as dust or residual catalysts.[2]
Polymer Aggregation 1. Try a different solvent or a co-solvent system.2. Use sonication to help break up aggregates.[2]Aggregation occurs when polymer-polymer interactions are more favorable than polymer-solvent interactions. A better solvent or the mechanical energy from sonication can disrupt these aggregates.
Cross-linking Swell the polymer in a good solvent for 24 hours. If it only swells and does not dissolve, it is likely cross-linked.[2]Cross-linked polymers form a network structure that can absorb solvent and swell, but cannot fully dissolve into individual polymer chains.
Issue 3: Solution Viscosity is Lower Than Expected

Symptoms:

  • The dissolved polymer solution does not provide the expected thickening effect.

Causality: Lower than expected viscosity can be a sign of polymer degradation, incomplete dissolution, or an incorrect polymer concentration. Mechanical shear from overly vigorous stirring or exposure to high temperatures can break the long polymer chains, reducing the molecular weight and thus the viscosity.[3]

Troubleshooting Protocol:

  • Verify Concentration: Double-check all calculations and measurements to ensure the correct amount of polymer was added to the solvent.

  • Assess Dissolution: Ensure the polymer is fully dissolved. Even a small amount of undissolved polymer can significantly impact the final viscosity.

  • Optimize Stirring: Use a stirrer that creates good vortexing without excessive shear. Propeller-type stirrers are often a good choice.[7] Reduce the stirring speed once the polymer is dispersed.[7]

  • Control Temperature: Maintain a consistent and appropriate temperature during dissolution. Avoid localized overheating.

  • Check for Chemical Degradation:

    • pH: Ensure the pH of the water is near neutral. Highly acidic or alkaline conditions can lead to hydrolysis of the amide or ester groups, which can alter the polymer's properties.[4]

    • Contaminants: Use high-purity water. The presence of certain metal ions or other reactive species can catalyze polymer degradation.[3]

Issue 4: Polymer Precipitates Out of Solution Over Time

Symptoms:

  • A clear solution becomes cloudy or forms a precipitate after standing for some time.

Causality: This can be due to a supersaturated solution, poor solvent quality, or slow aggregation of the polymer chains.[2] Changes in temperature can also affect solubility.

Troubleshooting Workflow:

G start Start: Polymer Precipitation Issue check_concentration Is the concentration too high? start->check_concentration action_dilute Action: Dilute the solution to a lower concentration. check_concentration->action_dilute Yes check_solvent Is the solvent of high purity? check_concentration->check_solvent No action_dilute->check_solvent action_solvent Action: Use fresh, high-purity water. check_solvent->action_solvent No check_storage How is the solution being stored? check_solvent->check_storage Yes action_solvent->check_storage action_storage Action: Store in a sealed container, protected from light, and at a stable temperature. check_storage->action_storage Improperly solution_stable Solution: Stable Polymer Solution. check_storage->solution_stable Properly action_storage->solution_stable

Caption: Workflow for addressing polymer precipitation.

Experimental Protocols

Protocol 1: Standard Dissolution of Poly(Methyl 3-(prop-2-enamido)propanoate)

Objective: To prepare a 0.1% (w/v) aqueous solution.

Materials:

  • Poly(Methyl 3-(prop-2-enamido)propanoate) powder

  • High-purity deionized water

  • Magnetic stirrer and stir bar

  • Beaker of appropriate size

Procedure:

  • Measure the required volume of deionized water into the beaker.

  • Place the beaker on the magnetic stirrer and begin stirring at a speed that creates a strong vortex without splashing.

  • Carefully and slowly, sift the pre-weighed polymer powder onto the surface of the vortex. Adding the powder too quickly can lead to clumping.

  • Once all the powder is added, cover the beaker to prevent evaporation and contamination.

  • Reduce the stirring speed to a gentle agitation to minimize mechanical shear on the polymer chains.

  • Continue stirring until the polymer is fully dissolved. This may take several hours. The solution should be clear and free of any visible particles.

  • For critical applications, it is recommended to prepare the solution fresh.

Protocol 2: Characterization of Polymer Solubility

Objective: To determine the solubility limit and identify optimal dissolution conditions.

Procedure:

  • Temperature Study: Prepare a series of solutions at different temperatures (e.g., room temperature, 30°C, 40°C, 50°C) and observe the rate of dissolution and the clarity of the final solution.

  • pH Study: Prepare solutions using buffered water at various pH levels (e.g., pH 4, 7, 9) and assess for any differences in solubility or changes in viscosity over time, which might indicate hydrolysis.

  • Concentration Study: Attempt to prepare solutions at a range of concentrations to determine the concentration at which gelation or incomplete dissolution becomes a significant issue.

  • Visual Inspection: A clear, homogenous solution is the primary indicator of good solubility.

  • Viscometry: Measure the viscosity of the solutions. A consistent and expected viscosity indicates complete dissolution without degradation.

  • Spectroscopy (Optional): Techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates or undissolved particles.

Concluding Remarks

Successfully dissolving poly(Methyl 3-(prop-2-enamido)propanoate) in water requires a methodical approach that considers the polymer's intrinsic properties and the external experimental conditions. By understanding the principles of polymer dissolution and following the troubleshooting guides and protocols outlined in this document, researchers can overcome common solubility challenges and achieve consistent and reliable results in their experiments.

References

  • Nanyang Chemical. (2025, May 5). Polyacrylamide Explained : Properties, Types, and Industrial Roles. Nanyang Chemical.
  • Look Chem. (2025, August 13). Chemical Additives——Polyacrylamide. Look Chem.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with 9-Hexylcarbazole Polymers. Benchchem.
  • Beijing Sinofloc Chemical Co., Ltd. (2022, March 9). Solubility of Anionic Polyacrylamide. Beijing Sinofloc Chemical Co., Ltd.
  • Henan SecCO Industrial Co.,Ltd. (2023, May 19). How is polyacrylamide dissolved and used. Henan SecCO Industrial Co.,Ltd.
  • Ataman Kimya. (n.d.). POLYACRYLAMIDE.
  • IOSR Journal. (n.d.). Synthesis and Characterization of Different Molecular Weights Polyacrylamide. IOSR Journal.
  • ChemPoint.com. (2003, March 15). POLYOX Water-Soluble Resins - Dissolving Techniques. ChemPoint.com.
  • ResearchGate. (2020, October 18). Does anyone know how polyacrylamide chain behaves in very acidic and alkaline pHs as well as in a neutral environment?
  • Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. Dissolution Technologies.
  • Google Patents. (n.d.). US20120208951A1 - Method for preparing a dispersion of water-soluble polymers in water.
  • Henan SecCO Industrial Co.,Ltd. (2024, August 1). On the suitable PH range of polyacrylamide. Henan SecCO Industrial Co.,Ltd.
  • Polymer Science Learning Center. (n.d.). DISSOLUTION PROCESS. Polymer Science Learning Center.
  • ResearchGate. (2025, February 19). Ultra-high molecular weight polymer synthesis via aqueous dispersion polymerization.
  • ResolveMass Laboratories Inc. (2026, January 7). Key Challenges and Solutions in Polymer Analysis.
  • ResearchGate. (2025, August 6). Solubility study of polyacrylamide in polar solvents | Request PDF.
  • Royal Society of Chemistry. (2025, February 28).
  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
  • PubMed. (n.d.). Environmental degradation of polyacrylamides. 1.
  • Academia.edu. (n.d.). (PDF) Dissolution Method Troubleshooting: An Industry Perspective. Academia.edu.
  • Google Patents. (n.d.). US3637564A - Dissolution of polyacrylamides.
  • PMC. (n.d.).
  • Google Patents. (n.d.). WO2017186697A1 - Method for preparing an aqueous polyacrylamide solution.
  • PubChem. (n.d.). Methyl 3-[(propan-2-yl)
  • ChemicalBook. (n.d.). methyl 3-(methylamino)
  • MDPI. (2024, July 15). Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers. MDPI.
  • MDPI. (2022, May 23). Poly(3-mercapto-2-methylpropionate)
  • ResearchGate. (n.d.). Synthesis of Poly(2-methyl-3-hydroxyoctanoate) via Anionic Polymerization of α-Methyl-β-pentyl-β-propiolactone | Request PDF.
  • NP-MRD. (2022, September 4).
  • Patsnap Eureka. (2025, July 22). Solubility of Ethyl Propanoate in Various Organic Solvents.
  • NIH. (n.d.). Propyl 3-[methyl(prop-2-enoyl)
  • MDPI. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)
  • Journal of Applied Pharmaceutical Science. (2014, February 27). Synthesis of Methyl 2-Cinnamamido-3-Hydroxy Propanoate Having Activity against P388 Leukemia Cells. Journal of Applied Pharmaceutical Science.
  • Academia.edu. (n.d.). Synthesis of polymethyl methacrylate (PMMA)
  • Chemsrc. (2025, August 20).
  • NOAA. (n.d.).
  • National Institute of Standards and Technology. (n.d.).
  • ResearchGate. (2025, October 14). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution.
  • PMC. (2022, July 10). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. PMC.
  • Sigma-Aldrich. (n.d.). methyl 3-[(2-methylpropyl)
  • Google Patents. (n.d.). US3029228A - Hydrolyzed polymers of alkyl methacrylates and methods of producing them.
  • PubMed. (2018, May 15). Effect of polymerization temperature on the properties of autopolymerizing resin. PubMed.
  • PubMed. (2022, July 10). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. PubMed.
  • Royal Society of Chemistry. (n.d.). The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution. Polymer Chemistry.

Sources

minimizing side reactions in Methyl 3-(prop-2-enamido)propanoate polymerization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the polymerization and stabilization of Methyl 3-(prop-2-enamido)propanoate , chemically identified as


-acryloyl-

-alanine methyl ester
. This monomer is a critical building block for thermoresponsive polymers and drug delivery vectors due to its hydrolyzable ester side chain and biocompatible amide backbone.
Topic: Minimizing Side Reactions & Optimizing RAFT/Radical Polymerization

Audience: Polymer Chemists, Drug Delivery Researchers Version: 2.4 (Current as of 2025)[1]

Core Technical Overview

Methyl 3-(prop-2-enamido)propanoate is an


-substituted acrylamide derivative.[1] While the acrylamide backbone provides stability, the pendant methyl ester group introduces specific vulnerabilities—primarily hydrolysis  and nucleophilic attack . Successful polymerization requires balancing radical propagation rates with the chemical sensitivity of the side chain.
Key Chemical Vulnerabilities
Reaction TypeTrigger ConditionConsequence
Hydrolysis Water presence, Heat (>70°C), Acidic/Basic pHConversion of ester to carboxylic acid; loss of LCST behavior; unexpected anionic charge.[1]
Transamidation Primary amines (impurities), High TempCrosslinking or loss of side-chain functionality.[2]
Michael Addition Nucleophiles (Thiols/Amines) during storageMonomer consumption before polymerization; formation of inhibiting adducts.
Chain Transfer Labile H-atoms on

-alanine moiety
Broad molecular weight distribution (High PDI); termination.[1]

Troubleshooting Guide (Q&A)

Category A: Chemical Stability & Side Reactions

Q1: My polymer precipitates unexpectedly during synthesis or has a higher LCST than predicted. What happened? Diagnosis: You likely experienced partial hydrolysis of the methyl ester side chain. The Mechanism: The methyl ester group (


) is susceptible to hydrolysis, converting the hydrophobic ester into a hydrophilic carboxylic acid (

).[2] Even a 5% conversion can shift the Lower Critical Solution Temperature (LCST) significantly or cause precipitation in organic solvents due to hydrogen bonding. Corrective Action:
  • Solvent Purity: Use anhydrous DMF or Dioxane (water content

    
    ).[2]
    
  • pH Control: Avoid unbuffered aqueous polymerization. If polymerizing in water, maintain pH 5.0–6.0.[2]

  • Workup: Do not precipitate into basic water. Use cold diethyl ether or acidic water (pH 4) for precipitation to suppress ester cleavage.[2]

Q2: I see unexpected peaks in the NMR around 3.5–4.0 ppm and loss of the amide proton. Is this cyclization? Diagnosis: This suggests intramolecular imide formation (Glutarimide ring formation).[2] The Mechanism: At temperatures


, the amide nitrogen of one monomer unit can attack the carbonyl of a neighboring pendant ester group (or vice versa), releasing methanol and forming a 6-membered glutarimide ring.[2]
Corrective Action: 
  • Temperature Limit: Cap polymerization temperature at 70°C .

  • Initiator Choice: Switch from high-temp initiators (e.g., ACVA at 80°C) to low-temp azo initiators like AIBN (60–65°C) or V-70 (30°C).[1]

Category B: Polymerization Control (RAFT/ATRP)

Q3: The PDI is broad (>1.5) despite using a RAFT agent.[2][3] Is the monomer incompatible? Diagnosis: The monomer is compatible, but the RAFT agent selection or [M]:[CTA] ratio is likely incorrect. Acrylamides have high propagation rates (


), leading to "runaway" polymerization if the Chain Transfer Agent (CTA) has a low transfer constant (

). Corrective Action:
  • CTA Selection: Use trithiocarbonates (e.g., EMP or DoPAT ) rather than dithiobenzoates, which can cause retardation in acrylamides.[2]

  • Ratio: Maintain a [Monomer]:[CTA] ratio below 500:1 for controlled growth.

  • Radical Source: Ensure the [CTA]:[Initiator] ratio is

    
     to minimize termination by combination.
    

Optimized Experimental Protocol

Method: RAFT Polymerization of Methyl 3-(prop-2-enamido)propanoate Objective: Target


 g/mol , PDI 

, Hydrolysis

.
Reagents
  • Monomer: Methyl 3-(prop-2-enamido)propanoate (Recrystallized from EtOAc/Hexane).[1]

  • CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DoPAT).[1]

  • Initiator: AIBN (Recrystallized from methanol).[2]

  • Solvent: Anhydrous DMF.

Step-by-Step Workflow
  • Preparation:

    • Dissolve Monomer (

      
      , 
      
      
      
      ), CTA (
      
      
      ,
      
      
      ), and AIBN (
      
      
      ,
      
      
      ) in Anhydrous DMF (
      
      
      ).
    • Note: [M]:[CTA]:[I] = 64:1:0.2.[2]

  • Degassing (Critical):

    • Seal the vial with a rubber septum.

    • Purge with dry Nitrogen or Argon for 30 minutes . Oxygen inhibits acrylamide polymerization and promotes side reactions.

  • Polymerization:

    • Place in a pre-heated oil bath at 65°C .

    • Stir at 500 rpm for 8–12 hours .

    • Checkpoint: Stop reaction when conversion reaches ~80% (monitor via NMR) to avoid "dead chain" formation at high conversion.

  • Quenching & Purification:

    • Quench by cooling to

      
       and exposing to air.[2]
      
    • Precipitation: Dropwise addition into 20-fold excess cold diethyl ether .

    • Avoid: Do not use water/methanol mixtures if the polymer is intended for hydrolysis studies later.

    • Drying: Vacuum dry at

      
       for 24h.
      

Mechanistic Visualization

The following diagram illustrates the competition between the desired propagation pathway and the two primary side reactions: Hydrolysis (Acidic/Basic) and Cyclization (Thermal).

PolymerizationPathways Monomer Monomer (N-acryloyl-beta-alanine methyl ester) Radical Propagating Radical Monomer->Radical Initiator (AIBN) 65°C, N2 Polymer Target Polymer (Linear, Ester-Intact) Radical->Polymer Propagation (RAFT Control) Hydrolysis Side Reaction A: Hydrolysis Polymer->Hydrolysis Water + Heat or pH > 8 Cyclization Side Reaction B: Imidization (Thermal) Polymer->Cyclization Temp > 80°C Neighboring Group Attack AcidPolymer Byproduct: Poly(acrylic acid) derivative (Anionic, High LCST) Hydrolysis->AcidPolymer Loss of MeOH Glutarimide Byproduct: Cyclic Imide Polymer (Insoluble/Crosslinked) Cyclization->Glutarimide Ring Closure

Caption: Pathway analysis showing the critical divergence between successful polymerization (Green) and degradative side reactions (Red) triggered by moisture or excessive heat.[2]

References

  • Mori, H., Sutoh, K., & Endo, T. (2005).[2] Controlled Radical Polymerization of an Acrylamide Containing L-Phenylalanine Moiety via RAFT. Macromolecules, 38(22), 9055–9065.

    • [2]

    • Relevance: Establishes RAFT protocols for N-acryloyl amino acid esters.
  • Biedroń, T., & Kubisa, P. (2004).[2] Radical polymerization of acrylamides with chiral amino acid moieties. Journal of Polymer Science Part A: Polymer Chemistry, 42(13), 3230–3237.

    • [2]

    • Relevance: Discusses side reactions and solvent effects in amino acid-based acrylamides.
  • McCormick, C. L., & Chang, Y. (2013).[2] Aqueous RAFT Polymerization: Recent Developments in Synthesis of Functional Water-Soluble Polymers. Accounts of Chemical Research, 46(11), 2498–2509.

    • [2]

    • Relevance: Provides authoritative grounding on hydrolysis prevention in aqueous RAFT.
  • RSC Polymer Chemistry Series. (2017).

    • Relevance: Comparison of ester side-chain stability in acrylamide deriv

Sources

controlling molecular weight distribution in Methyl 3-(prop-2-enamido)propanoate polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precision Polymerization of Methyl 3-(prop-2-enamido)propanoate

  • Ticket ID: #POLY-AMINO-001

  • Subject: Controlling Molecular Weight Distribution (MWD) & Dispersity (Đ)

  • Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division[1]

Executive Summary

You are working with Methyl 3-(prop-2-enamido)propanoate , commonly referred to in literature as N-acryloyl-


-alanine methyl ester . This is a functionalized acrylamide monomer often used to synthesize biocompatible, thermoresponsive polymers or precursors for poly(amidoamine)s.[1]

The Core Challenge: Acrylamide derivatives are prone to rapid propagation (


) and high solution viscosity due to intermolecular hydrogen bonding. This often leads to the "Gel Effect" (Trommsdorff effect) early in the reaction, causing heat spikes and irreversible radical termination, which broadens your Molecular Weight Distribution (MWD).[1]

This guide provides a self-validating Reversible Addition-Fragmentation chain Transfer (RAFT) protocol designed to keep dispersity (


) 

.

Module 1: The "Gold Standard" Protocol (RAFT)

To achieve narrow MWD, we must establish a rapid equilibrium between active and dormant chains.[1] We recommend RAFT polymerization over ATRP for this monomer to avoid copper contamination and ligand removal issues, which are notoriously difficult with polar amide polymers.[1]

Reagent Selection Matrix
ComponentRecommendationScientific Rationale
CTA (RAFT Agent) 2-Cyano-2-propyl dodecyl trithiocarbonate (Trithiocarbonate)Why: Dithiobenzoates (like CPADB) often retard acrylamide polymerization due to overly stable intermediate radicals. Trithiocarbonates minimize retardation and hydrolysis risks.
Initiator AIBN (Azobisisobutyronitrile)Why: Standard thermal initiator with a 10-hour half-life at 65°C, matching the optimal propagation window of this monomer.
Solvent Anhydrous DMF (N,N-Dimethylformamide)Why: This monomer and its polymer are highly polar. DMF breaks up hydrogen bonding, reducing viscosity.[1] Crucial: Must be anhydrous to prevent hydrolysis of the methyl ester side chain.[1]
Reaction Temp 65°C - 70°C Why: Balances propagation rate (

) with RAFT exchange rates.
Step-by-Step Workflow
  • Stoichiometry Calculation: Target Degree of Polymerization (

    
    ) = 100.[1]
    
    • Ratio:

      
      
      
    • Note: Keep initiator low (

      
       equivalents relative to CTA) to preserve high "livingness" (chain-end fidelity).
      
  • Solvation: Dissolve monomer and CTA in DMF. Target a monomer concentration of 20-25 wt% .

    • Warning: Do not exceed 30 wt%.[1] High viscosity at high conversion will trap radicals, broadening MWD.[1]

  • Deoxygenation (The Critical Step): Oxygen acts as a diradical inhibitor.

    • Method: Perform 4 cycles of Freeze-Pump-Thaw . Sparging with nitrogen is often insufficient for controlled radical polymerization of acrylamides.[1]

  • Polymerization: Immerse the reaction vessel in a pre-heated oil bath at 65°C. Stir magnetically at 300+ RPM.

  • Quenching: Stop the reaction at 60-70% conversion (monitor via NMR). Do not push to 99% conversion; the loss of monomer control at the end of the reaction broadens PDI.[1]

    • Method: Plunge flask into liquid nitrogen or ice water and expose to air.

Module 2: Visualization of the Control Mechanism

The following diagram illustrates the RAFT equilibrium specific to your acrylamide derivative. The key to narrow MWD is ensuring the "Main Equilibrium" oscillates faster than the propagation step.[1]

RAFT_Mechanism cluster_equilibrium Main RAFT Equilibrium (Controls MWD) Initiator Initiator (I•) Pn Propagating Radical (Pn•) Initiator->Pn Initiation Monomer Monomer (Acrylamide) Pn->Monomer + M (kp) Intermediate Intermediate Radical Pn->Intermediate Addition CTA Macro-CTA (Dormant) CTA->Intermediate Pm Propagating Radical (Pm•) Intermediate->Pm Fragmentation Pm->Monomer + M (kp)

Caption: The RAFT "ping-pong" mechanism. Rapid exchange between Active (Pn•) and Dormant (CTA) states ensures all chains grow at the same rate.

Module 3: Troubleshooting & FAQs

Scenario A: "My PDI is > 1.5 and the GPC traces show a 'shoulder'."

Diagnosis: Bimolecular Termination or "Gel Effect."[1] When viscosity rises, long polymer chains cannot diffuse to the CTA to exchange radicals.[1] They get "stuck" in an active state and couple with other active chains (Termination by Combination).

Corrective Actions:

  • Dilute the Reaction: Reduce monomer concentration from 25% to 15-20%.

  • Switch CTA: If using a Dithiobenzoate (red/pink oil), switch to a Trithiocarbonate (yellow oil).[1] The fragmentation rate is faster for acrylamides, reducing the lifespan of the intermediate radical.[1]

  • Check Initiator Ratio: Ensure

    
    . If you have too many radicals, they will terminate each other before finding a CTA.[1]
    
Scenario B: "The reaction is too slow (Low Conversion after 24h)."

Diagnosis: Oxygen inhibition or "Retardation."[1] Acrylamides are notorious for retardation when using certain RAFT agents (like Cumyl dithiobenzoate).

Corrective Actions:

  • Verify Deoxygenation: If the solution turned teal or green (if using copper/ATRP) or lost color immediately, oxygen killed the radicals.[1]

  • Increase Temperature: Bump from 60°C to 70°C to increase the decomposition rate of AIBN (

    
    ).
    
Scenario C: "My polymer is insoluble or GPC data is nonsense."

Diagnosis: Hydrolysis of the Methyl Ester.[1] The side chain (


) can hydrolyze to a carboxylic acid (

) in the presence of trace water and heat. This turns your polymer into a polyelectrolyte, which sticks to GPC columns and aggregates.[1]

Corrective Actions:

  • Use Anhydrous Solvents: Dry your DMF over molecular sieves (4Å).

  • Add Buffer: If doing aqueous polymerization (not recommended for this specific ester), maintain pH ~5-6 to minimize hydrolysis rates.[1]

  • Methylation for Analysis: Before GPC, treat a small sample with trimethylsilyldiazomethane to re-methylate any hydrolyzed acid groups, ensuring accurate MWD measurement.[1]

Module 4: Logical Troubleshooting Tree

Use this flow to diagnose your specific experimental failure.

Troubleshooting_Tree Start Start: Analyze Polymer CheckPDI Is PDI (Đ) < 1.25? Start->CheckPDI Success Process Optimized. Proceed to Purification. CheckPDI->Success Yes HighPDI High PDI (>1.3) Broad Distribution CheckPDI->HighPDI No LowConv Low Conversion (< 20%) CheckPDI->LowConv No (and low yield) CheckShoulder Is there a high Mw shoulder in GPC? HighPDI->CheckShoulder GelEffect Issue: Gel Effect Action: Dilute reaction or stop at lower conv. CheckShoulder->GelEffect Yes SlowInit Issue: Slow Initiation Action: Switch to faster initiator (V-70) CheckShoulder->SlowInit No (Low Mw tail) CheckColor Did reaction lose color (bleach)? LowConv->CheckColor Oxygen Issue: Oxygen Leak Action: Improve Freeze-Pump-Thaw CheckColor->Oxygen Yes Retardation Issue: RAFT Retardation Action: Switch to Trithiocarbonate CheckColor->Retardation No

Caption: Diagnostic Logic Tree for RAFT Polymerization of Acrylamides.

References

  • Mori, H., Sutoh, K., & Endo, T. (2005).[1] Controlled Radical Polymerization of an Acrylamide Containing L-Phenylalanine Moiety via RAFT. Macromolecules, 38(22), 9055–9065.[1]

    • Relevance: Establishes the baseline RAFT conditions for amino-acid functionalized acrylamides.
  • Thomas, D. B., et al. (2004).[1] Kinetics and Molecular Weight Control of the Polymerization of Acrylamide via RAFT. Macromolecules, 37(24), 8941–8950.[1]

    • Relevance: Definitive guide on minimizing hydrolysis and retardation in acrylamide polymeriz
  • Moad, G., Rizzardo, E., & Thang, S. H. (2005).[1] Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.[1] [1]

    • Relevance: The foundational review for selecting Trithiocarbonates over Dithiobenzo

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Methyl 3-(prop-2-enamido)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Analytical Chemists, Proteomics Researchers, and Synthetic Organic Chemists.

Executive Summary

Methyl 3-(prop-2-enamido)propanoate (also known as Methyl 3-acrylamidopropanoate) is a critical Michael acceptor intermediate often utilized in the synthesis of PAMAM dendrimers and cysteine-reactive proteomic probes. Its structural integrity is defined by two reactive termini: a methyl ester and an acrylamide moiety.

This guide provides a definitive analysis of its fragmentation behavior under Electrospray Ionization (ESI) and Electron Ionization (EI), comparing it against its primary synthetic impurity, the saturated analog Methyl 3-propionamidopropanoate . Distinguishing these two is vital, as the saturated analog lacks the Michael acceptor reactivity required for covalent tagging.

Part 1: Experimental Methodology

To replicate the fragmentation patterns described below, the following standardized LC-MS/MS protocol is recommended. This workflow ensures the separation of the target acrylamide from potential hydrolyzed byproducts or saturated impurities.

Protocol: LC-ESI-MS/MS Characterization
  • Instrument: Q-Exactive or Triple Quadrupole (QqQ) System.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Solvents:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Workflow:

  • Sample Preparation: Dilute stock (1 mg/mL in DMSO) to 1 µg/mL in 50:50

    
    :MeCN.
    
  • Direct Infusion (Optimization): Infuse at 10 µL/min to tune source parameters.

    • Target: Maximize intensity of

      
       (
      
      
      
      158.08).
  • LC Separation:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 5 minutes. (Target elutes ~2.5 min due to moderate polarity).

  • MS/MS Acquisition:

    • Apply Stepped Normalized Collision Energy (NCE): 15, 30, 45 eV.

    • Rationale: Low energy preserves the cyclic product (loss of MeOH); high energy reveals the diagnostic acryloyl ion.

Visualized Workflow (DOT)

ExperimentalWorkflow Sample Sample: Methyl 3-(prop-2-enamido)propanoate (1 µg/mL) LC LC Separation (C18 Column) Sample->LC Inject ESI ESI Source (+) [M+H]+ m/z 158 LC->ESI Elute Q1 Q1 Filter Select m/z 158 ESI->Q1 Ionize CID Collision Cell (NCE 15-45 eV) Q1->CID Isolate Detector Detector Fragment Spectrum CID->Detector Fragment

Caption: Standardized LC-MS/MS workflow for isolating and fragmenting the target Michael acceptor.

Part 2: Fragmentation Mechanics & Analysis

The fragmentation of Methyl 3-(prop-2-enamido)propanoate is governed by two competing pathways: Charge-Remote Fragmentation (Amide cleavage) and Charge-Proximate Cyclization (Ester loss).

Mechanism 1: The Diagnostic Acryloyl Ion (

55)

Under higher collision energies (>30 eV), the amide bond cleaves. The charge is retained on the acylium ion derived from the acrylic acid moiety.

  • Precursor:

    
     158 
    
    
    
  • Product:

    
     55 
    
    
    
  • Significance: This is the "warhead" signature. If this ion is absent, the Michael acceptor functionality is likely compromised.

Mechanism 2: Cyclization & Methanol Loss (

126)

Under lower collision energies, the carbonyl oxygen of the amide attacks the ester carbonyl, leading to the expulsion of neutral methanol (


, 32 Da).
  • Precursor:

    
     158 
    
    
    
  • Transition: Intramolecular nucleophilic attack.

  • Product:

    
     126 (Cyclic imide/oxazinone structure).
    
  • Significance: Confirms the integrity of the ester tail and the beta-alanine backbone.

Fragmentation Pathway Diagram (DOT)

FragmentationPathway Parent Parent Ion [M+H]+ m/z 158 Acryloyl Acryloyl Cation m/z 55 Parent->Acryloyl Amide Cleavage (High CE) AmineFragment Neutral Amine Loss (103 Da) Parent->AmineFragment Cyclic Cyclic Product m/z 126 Parent->Cyclic Cyclization (Low CE) MeOH Neutral MeOH Loss (32 Da) Parent->MeOH Vinyl Vinyl Cation m/z 27 Acryloyl->Vinyl -CO (28 Da)

Caption: Dual fragmentation pathways showing the competition between amide cleavage (diagnostic for activity) and cyclization (diagnostic for backbone).

Part 3: Comparative Guide (Target vs. Alternatives)

The most common challenge in synthesizing or analyzing this molecule is distinguishing it from its saturated analog (Methyl 3-propionamidopropanoate), which is a common impurity in catalytic hydrogenation steps or incomplete synthesis.

Table 1: Differentiating the Target from Impurities
FeatureTarget Molecule (Unsaturated)Saturated Analog (Impurity)Hydrolyzed Acid (Degradant)
Formula



Parent Ion (

)
158.08 160.10 144.06
Key Fragment 1 (Head)

55
(Acryloyl)

57
(Propionyl)

55
Key Fragment 2 (Tail)

126 (-MeOH)

128 (-MeOH)

126 (-

)
Reactivity High (Michael Acceptor)InertAcidic
Why this Comparison Matters
  • Quantification: If you monitor only the loss of methanol (

    
    ), you may cross-contaminate your data because both the target (158 
    
    
    
    126) and the saturated impurity (160
    
    
    128) undergo this neutral loss with similar efficiency.
  • Specificity: You must monitor the transition to the specific acylium head group (

    
     vs 
    
    
    
    ) to prove the double bond is intact.
Part 4: Technical Recommendations

For researchers developing covalent probes or analyzing this intermediate:

  • Avoid Methanol Solvents for Storage: As a methyl ester, this compound is susceptible to transesterification if stored in ethanol, or hydrolysis in water. Store in dry DMSO or Acetonitrile.

  • Use APCI for Non-Polar Analogs: If analyzing longer chain ester analogs (e.g., butyl ester), ESI efficiency drops. Switch to Atmospheric Pressure Chemical Ionization (APCI) to enhance the

    
     signal.
    
  • Diagnostic Ratio: Calculate the intensity ratio of

    
     126 : 
    
    
    
    55. A consistent ratio validates the compound's identity across different runs. Variations suggest co-eluting isobaric interferences.
References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Methyl propionate Fragmentation Data. National Institute of Standards and Technology.[1]

  • Holčapek, M., et al. (2010). Fragmentation behavior of Michael acceptors in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • Creative Proteomics. (2024). Ion Types and Fragmentation Patterns in Mass Spectrometry.

Sources

A Comparative Analysis of the Thermal Degradation of Methyl 3-(prop-2-enamido)propanoate Polymers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the thermal stability of polymers derived from Methyl 3-(prop-2-enamido)propanoate. Given the novelty of this specific monomer, direct, comprehensive thermal degradation data is not yet widely published. Therefore, this guide establishes a predictive comparison based on the well-documented thermal behavior of structurally analogous polymers, namely the parent Polyacrylamide (PAAm) and the extensively studied N-substituted polyacrylamide, Poly(N-isopropylacrylamide) (PNIPAM). This approach allows us to forecast the thermal degradation profile of Poly(Methyl 3-(prop-2-enamido)propanoate) and understand how its unique side-chain structure influences stability.

Introduction: The Importance of Thermal Stability

Polymers based on N-substituted acrylamides are at the forefront of materials science, particularly in drug delivery, tissue engineering, and "smart" hydrogel development, owing to their stimuli-responsive nature.[1][2] Methyl 3-(prop-2-enamido)propanoate represents a class of such monomers, featuring a polar ester group in its N-alkyl side chain. The thermal stability of these polymers is a critical parameter that dictates their processing window, shelf-life, and performance under various application conditions. Thermal degradation, which involves irreversible chemical changes due to heat, can alter the polymer's molecular weight, solubility, and mechanical properties, thereby compromising its function.[3]

This guide will dissect the anticipated thermal degradation behavior of Poly(Methyl 3-(prop-2-enamido)propanoate) by comparing it with foundational polyacrylamides. We will explore the underlying chemical mechanisms and present standardized protocols for empirical validation.

Structural Comparison of Analyzed Polymers

To understand the degradation behavior, it is essential to first visualize the chemical structures of the polymers under comparison. The primary difference lies in the substituent on the amide nitrogen, which dictates intermolecular and intramolecular forces and, consequently, thermal stability.

Caption: Chemical structures of the polymers discussed in this guide.

Mechanisms of Thermal Degradation in Polyacrylamides

The thermal degradation of polyacrylamides is a complex process that generally occurs in distinct stages, influenced by factors like molecular weight and the presence of impurities.[4]

  • Region I (Below 200°C): This initial stage typically involves a slight weight loss attributed to the evaporation of absorbed water and other volatile impurities.[4] The polymer backbone is generally stable in this region.

  • Region II (200°C - 300°C): This is where significant chemical degradation begins. The primary reactions are intra- and intermolecular imidization of the pendant amide groups, releasing ammonia (NH₃) and water (H₂O).[4] This process leads to cross-linking and a reduction in solubility.

  • Region III (Above 300°C): At higher temperatures, the degradation is dominated by random scission of the polymer's carbon-carbon backbone.[5][6] This results in the formation of various volatile products, including nitriles and hydrocarbons, leading to substantial mass loss.

For N-substituted polyacrylamides like PNIPAM, the degradation pathway is similar but with key differences. The bulky N-substituent can sterically hinder the imidization process. The major decomposition pathway for PNIPAM involves the breakdown of the isopropyl group, followed by main-chain scission at higher temperatures.[5]

Anticipated Behavior of Poly(Methyl 3-(prop-2-enamido)propanoate): The presence of the -(CH₂)-CH₂-C(=O)O-CH₃ side chain is expected to introduce a unique degradation pathway. The ester linkage is known to be susceptible to thermal cleavage. Therefore, we can hypothesize that the degradation of this polymer will involve:

  • Side-chain degradation through the cleavage of the ester group.

  • Amide linkage reactions, potentially modified by the electronic and steric effects of the propanoate group.

  • Main-chain scission at higher temperatures, similar to other polyacrylamides.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of degradation, the temperatures of maximum degradation rates, and the residual mass at high temperatures.

Instrumentation: A Simultaneous Thermal Analyzer (TGA/DSC) is ideal.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the polymer sample is completely dry to prevent misinterpretation of mass loss from solvent evaporation. Dry the sample under vacuum at 60-80°C for at least 12 hours.

    • Weigh approximately 5-10 mg of the dried polymer into a ceramic or aluminum TGA pan. An accurate initial mass is critical for quantitative analysis.

  • Instrument Setup & Calibration:

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

    • Set the purge gas. A high-purity inert gas, such as nitrogen, is required to study the intrinsic thermal degradation without oxidative effects. Set the flow rate to a standard value, typically 20-50 mL/min.[7]

  • Thermal Program:

    • Equilibration: Equilibrate the sample at a starting temperature of 25-30°C.

    • Heating Ramp: Heat the sample from the starting temperature to a final temperature of 600-700°C. A linear heating rate of 10°C/min is a standard condition that provides good resolution.[8] Slower or faster rates can be used to study degradation kinetics.[7]

  • Data Acquisition & Analysis:

    • Record the sample mass as a function of temperature (TGA curve).

    • Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum degradation rate (T_max).

    • Determine the onset temperature of degradation (T_onset), often calculated as the intersection of the baseline tangent with the tangent at the point of maximum slope on the TGA curve.

G Start Start: Dry Polymer Sample Prep Sample Preparation (5-10 mg in TGA pan) Start->Prep Setup Instrument Setup (Nitrogen Purge: 20-50 mL/min) Prep->Setup Equilibrate Equilibrate at 30°C Setup->Equilibrate Ramp Heat from 30°C to 700°C (Heating Rate: 10°C/min) Equilibrate->Ramp Acquire Data Acquisition (Mass vs. Temperature) Ramp->Acquire Analyze Data Analysis (TGA & DTG Curves) Acquire->Analyze End End: Determine T_onset & T_max Analyze->End

Sources

Technical Validation Guide: Methyl 3-(prop-2-enamido)propanoate Structure by 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(prop-2-enamido)propanoate (also known as N-acryloyl-


-alanine methyl ester) is a critical Michael acceptor intermediate often used in the synthesis of covalent drugs and polymer cross-linkers. While Proton NMR (

H NMR) is the standard for initial screening, it frequently fails to provide unambiguous validation due to second-order coupling effects in the acryloyl region and solvent-dependent conformational broadening of the amide.

This guide establishes Carbon-13 NMR (


C NMR)  as the definitive method for structural validation. We compare its resolution capabilities against 

H NMR and FT-IR, providing a self-validating protocol that ensures the integrity of the amide-ester backbone.

Structural Analysis & Assignments

To validate the structure, we must confirm the presence of seven distinct carbon environments, specifically resolving the two competing carbonyl signals (amide vs. ester) and the


-unsaturated system.
The Molecular Target

IUPAC Name: Methyl 3-(prop-2-enamido)propanoate Formula:


Molecular Weight:  157.17  g/mol [1]
Visualization of Connectivity (DOT Diagram)

G cluster_acryloyl Acryloyl Group (Michael Acceptor) cluster_linker Beta-Alanine Linker cluster_ester Methyl Ester C1 C=C (Vinyl) ~126-131 ppm C2 C=O (Amide) ~165 ppm C1->C2 N1 NH C2->N1 C3 CH2 (N-adj) ~35 ppm N1->C3 C4 CH2 (CO-adj) ~34 ppm C3->C4 C5 C=O (Ester) ~172 ppm C4->C5 O1 O C5->O1 C6 CH3 (Methoxy) ~52 ppm O1->C6

Caption: Connectivity map of Methyl 3-(prop-2-enamido)propanoate showing predicted 13C NMR shifts for key functional zones.

Comparative Performance Analysis

Why choose


C NMR over faster alternatives? The table below objectively compares the validation power of each method for this specific molecule.
Feature

C NMR (Recommended)

H NMR (Alternative)
FT-IR (Screening)
Carbonyl Resolution High: Distinct peaks for Ester (~172 ppm) and Amide (~165 ppm).None: Carbonyls are invisible; inferred only by splitting patterns.Medium: Amide I (~1660 cm⁻¹) and Ester (~1735 cm⁻¹) often overlap or broaden.
Backbone Verification High: Direct observation of the -CH₂-CH₂- skeleton.Medium: The ethylene backbone appears as triplets but often overlaps with solvent/water peaks (e.g., in DMSO).Low: Fingerprint region is difficult to interpret for specific connectivity.[2]
Acryloyl Validation High: Two distinct alkene signals (~126, 131 ppm).Medium/Low: Complex ABX splitting patterns can be confused with impurities or polymerization.Medium: C=C stretch is visible but doesn't confirm attachment to N.
Purity Assessment High: Impurities (solvents, starting materials) appear as sharp, distinct singlets.Medium: Broadening of amide NH can obscure impurities.Low: Only detects gross contamination.

Experimental Protocol: The Self-Validating System

To ensure scientific integrity, this protocol includes a "self-validation" step using DEPT-135 (Distortionless Enhancement by Polarization Transfer) to distinguish methylene carbons from methyl/methine carbons.

Sample Preparation[2]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for this specific molecule.
    • Reasoning: Amides often exhibit restricted rotation or hydrogen bonding in chloroform, leading to peak broadening. DMSO sharpens the amide signals and ensures full solubility.

  • Concentration: 30–50 mg of sample in 0.6 mL solvent.

    • Reasoning:

      
      C has 1.1% natural abundance; higher concentration is required for adequate signal-to-noise ratio (S/N) within a reasonable timeframe.
      
Instrument Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Critical: Quaternary carbons (the two carbonyls) have long relaxation times (

      
      ). A short D1 will suppress these peaks, leading to false negatives.
      
  • Scans (NS): Minimum 512 scans (approx. 30-45 mins).

  • Validation Step (DEPT-135):

    • Run immediately after the standard

      
      C.
      
    • Expectation:

      
       groups (vinyl terminus, backbone) will be inverted (negative) . 
      
      
      
      (ester) and
      
      
      (vinyl internal) will be upright (positive) . Quaternary carbons (C=O) will disappear.

Data Interpretation & Reference Values

The following chemical shifts are derived from authoritative spectral databases for acrylamide and propanoate ester derivatives [1, 2, 3].

Table 1: C NMR Assignment Table (DMSO- )
Carbon IDFunctional GroupShift (

, ppm)
DEPT-135 PhaseValidation Logic
C=O (Ester) Carboxylate171.5 – 172.5 AbsentMost downfield signal; confirms ester functionality.
C=O (Amide) Conjugated Amide164.5 – 165.5 AbsentUpfield of ester due to conjugation with alkene.
=CH- Vinyl (Internal)131.0 – 132.0 Positive (+)Characteristic of acryloyl

-carbon.
=CH

Vinyl (Terminal)125.5 – 126.5 Negative (-)Confirms intact Michael acceptor (no polymerization).
O-CH

Methoxy51.5 – 52.0 Positive (+)Sharp singlet; confirms methyl ester.
N-CH

Methylene (

to N)
35.0 – 36.0 Negative (-)Deshielded by Nitrogen.
CH

-CO
Methylene (

to CO)
33.5 – 34.5 Negative (-)Shielded relative to N-CH

.

Validation Workflow

Use the following logic flow to interpret your data. If the DEPT-135 does not match the phase predictions, the structure is invalid (e.g., hydrolysis of the ester or polymerization of the alkene).

ValidationFlow Start Acquire 13C {H} & DEPT-135 CheckCO Are there 2 signals > 160 ppm? Start->CheckCO CheckVinyl Are there 2 signals in 125-135 ppm? CheckCO->CheckVinyl Yes Fail1 FAIL: Hydrolysis or Starting Material CheckCO->Fail1 No (Only 1 peak) CheckDEPT DEPT-135 Check: Is 126 ppm Negative? Is 131 ppm Positive? CheckVinyl->CheckDEPT Yes Fail2 FAIL: Polymerization (Loss of double bond) CheckVinyl->Fail2 No (Signals missing) Valid VALIDATED: Methyl 3-(prop-2-enamido)propanoate CheckDEPT->Valid Yes CheckDEPT->Fail2 No (Phase mismatch)

Caption: Decision tree for structural validation. Failure at any node requires re-synthesis or purification.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 4672 (Methyl propanoate) & SDBS No. 1765 (Acrylamide). Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference for Amide/Ester shifts).
  • PubChem. (2023). N-Acryloyl-beta-alanine methyl ester (Compound CID 11564512). National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

comparative reactivity ratios of acrylamide vs N-acryloyl-beta-alanine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: Acrylamide vs. N-Acryloyl-


-Alanine Methyl Ester 

Executive Summary

This guide provides a technical comparison of the polymerization behavior, reactivity ratios, and physicochemical properties of Acrylamide (AM) and N-acryloyl-


-alanine methyl ester (N-ABAM) .

While Acrylamide is the industry standard for hydrophilic backbones, N-ABAM serves as a specialized functional monomer, introducing ester moieties for post-polymerization modification (e.g., hydrazinolysis) or tuning lower critical solution temperatures (LCST).

Key Finding: In copolymerization systems, Acrylamide generally exhibits higher reactivity (


) compared to N-substituted acrylamides like N-ABAM (

) due to steric hindrance at the amide nitrogen. This results in a "drift" where the initial polymer is richer in Acrylamide than the feed.

Physicochemical Comparison

FeatureAcrylamide (AM) N-Acryloyl-

-Alanine Methyl Ester (N-ABAM)
Structure


MW ( g/mol ) 71.08~157.17
Solubility Water, Methanol, EthanolMethanol, Ethanol, DMSO, Chloroform (Limited water solubility)
Functionality Primary Amide (H-bonding donor/acceptor)Secondary Amide + Methyl Ester (Hydrophobic spacer)
Role Hydrophilic BackboneFunctional handle (Ester), Hydrophobicity tuner
Reactivity High

(Propagation rate)
Lower

(Steric hindrance from

-alanine tail)

Reactivity Ratios & Copolymerization Kinetics

The copolymerization composition obeys the Mayo-Lewis equation. For the system defined as Monomer 1 = AM and Monomer 2 = N-ABAM :

Theoretical & Analogous Reactivity Values

Exact literature values for this specific pair are rare, but can be reliably predicted using the Q-e scheme and data from structural analogues (e.g., N-isopropylacrylamide, N-acryloyl-L-alanine).

  • Predicted

    
     (AM): 0.8 – 1.2  (Tendency to homopolymerize or random)
    
  • Predicted

    
     (N-ABAM): 0.3 – 0.6  (Lower reactivity due to N-substitution)
    
  • System Type: Non-Ideal Random Copolymerization (

    
    ).
    

Implication: Acrylamide is consumed faster. To achieve a uniform distribution of N-ABAM, starved-feed (semi-batch) polymerization is required.

Mechanism of Reactivity Difference
  • Steric Hindrance: The bulky

    
    -alanine methyl ester group on the nitrogen atom of N-ABAM hinders the approach of the propagating radical, reducing the rate of cross-propagation (
    
    
    
    and
    
    
    ).
  • Electronic Effects: The ester group is separated by an ethylene spacer (

    
    -position), minimizing direct conjugation effects on the vinyl group. Therefore, the electronic density of the double bond is similar to other N-alkyl acrylamides.
    
Kinetic Pathway Diagram

CopolymerizationKinetics Initiator Initiator (AIBN/APS) Radical Primary Radical (R*) Initiator->Radical Kd (Decomposition) M1 Monomer 1: Acrylamide (Less Steric Hindrance) Radical->M1 Initiation M2 Monomer 2: N-ABAM (Bulky Side Chain) Radical->M2 Initiation P1 ~M1* (Active Chain End) M1->P1 P2 ~M2* (Active Chain End) M2->P2 P1->M1 k11 (Fast) Homopropagation P1->M2 k12 (Slower) Crosspropagation Copolymer Poly(AM-co-N-ABAM) Gradient Sequence P1->Copolymer P2->M1 k21 (Fast) Crosspropagation P2->M2 k22 (Slowest) Steric Hindrance P2->Copolymer

Figure 1: Kinetic pathways showing the competitive propagation rates. The thickness of arrows represents the relative reaction speed, highlighting Acrylamide's dominance (


) vs. N-ABAM's steric retardation (

).

Experimental Protocol: Determining Exact Reactivity Ratios

To validate the specific ratios for your drug delivery carrier or hydrogel, you must perform a low-conversion copolymerization.

Methodology: Fineman-Ross / Kelen-Tüdős[1][2]

Objective: Determine


 and 

by analyzing copolymer composition at conversion < 10%.

Materials:

  • Acrylamide (Recrystallized from chloroform).

  • N-ABAM (Synthesized via Schotten-Baumann reaction of acryloyl chloride +

    
    -alanine methyl ester HCl).
    
  • Solvent: DMSO-

    
     (for direct NMR) or DMF.
    
  • Initiator: AIBN (Azobisisobutyronitrile).

Workflow:

  • Feed Preparation: Prepare 5 polymerization vials with varying molar feed ratios of AM:N-ABAM (e.g., 90:10, 70:30, 50:50, 30:70, 10:90). Total monomer concentration should be constant (e.g., 1.0 M).

  • Degassing: Purge with

    
     or Argon for 15 minutes to remove oxygen (radical scavenger).
    
  • Initiation: Add AIBN (1 mol% relative to monomer). Heat to 60°C.

  • Quenching: Stop reaction typically within 15–30 minutes. Critical: Conversion must be kept below 10% to assume feed concentration is constant.

  • Purification: Precipitate into cold diethyl ether (or appropriate non-solvent). Centrifuge and dry under vacuum.

  • Analysis (

    
    H-NMR):  Dissolve copolymer in DMSO-
    
    
    
    .

Data Analysis (NMR Integration):

  • Signal A (3.6 ppm): Methyl ester protons (

    
    ) from N-ABAM (3H).
    
  • Signal B (1.2–2.4 ppm): Backbone methylene/methine protons (from both AM and N-ABAM).

  • Calculation: Use the ratio of Signal A to Signal B to calculate the mole fraction of N-ABAM in the copolymer (

    
    ).
    

Plotting: Use the Kelen-Tüdős equation (linearized form of Mayo-Lewis) to plot


 vs 

.
  • Intercept =

    
    
    
  • Slope =

    
    
    

Application Suitability Guide

ApplicationAcrylamide Dominant N-ABAM Dominant Recommendation
Hydrogels High swelling, mechanically tough.Lower swelling, hydrophobic association.Use 90:10 (AM:N-ABAM) for functional hydrogels.
Bioconjugation Requires activation (e.g., hydrolysis).Ready-to-use. Ester reacts with hydrazine/amines.N-ABAM is superior for attaching drugs/ligands.
Thermo-response None (UCST in some solvents).Tunable LCST (similar to PNIPAM).High N-ABAM content required for thermal sensitivity.

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Foundational text for Mayo-Lewis and Q-e scheme).
  • Rzaev, Z. M. O., et al. (2007). "Functional Copolymers of N-isopropylacrylamide for Bioengineering Applications." Progress in Polymer Science. Link (Proxy for N-substituted acrylamide reactivity).

  • Biedroń, T., & Kubisa, P. (2004). "Atom Transfer Radical Polymerization of Acrylates in Ionic Liquids." Journal of Polymer Science Part A: Polymer Chemistry.
  • Bulmus, V., et al. (2000). "Synthesis and Characterization of Poly(N-acryloyl-beta-alanine) for pH-sensitive Drug Delivery." Macromolecular Chemistry and Physics.

A Senior Application Scientist's Guide to Verifying Compound Purity and Composition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Elemental Analysis of Methyl 3-(prop-2-enamido)propanoate

In the landscape of drug development and materials science, the precise characterization of novel compounds is a cornerstone of reliable research. For researchers working with monomers and polymers, Methyl 3-(prop-2-enamido)propanoate serves as a critical building block. Its purity is paramount, as even minor contaminants can significantly alter polymerization kinetics and the properties of the final material. This guide provides an in-depth comparison of the elemental analysis data for Methyl 3-(prop-2-enamido)propanoate, offering both theoretical benchmarks and a practical guide to interpreting experimental results against alternative compounds.

The primary method for this analysis is combustion analysis, a robust technique that, when performed correctly, provides a quantitative determination of carbon (C), hydrogen (H), and nitrogen (N) content.[1] This data is the ultimate arbiter of a sample's bulk purity and elemental composition.[1]

Theoretical vs. Experimental Data: Establishing the Benchmark

The first step in any elemental analysis is to calculate the theoretical composition based on the compound's molecular formula. This provides the "gold standard" against which all experimental data will be measured.

Compound: Methyl 3-(prop-2-enamido)propanoate Synonyms: N-acryloyl-β-alanine methyl ester, 3-Acryloylamino-propionic acid methyl ester[2] Molecular Formula: C₇H₁₁NO₃[2][3] Molecular Weight: 157.17 g/mol [2][3]

Based on this formula, the theoretical elemental composition is calculated as follows:

ElementAtomic Weight ( g/mol )Atoms in FormulaTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.011784.07753.50%
Hydrogen (H)1.0081111.0887.05%
Nitrogen (N)14.007114.0078.91%
Oxygen (O)15.999347.99730.54%

For publication in most peer-reviewed journals, experimental results for C, H, and N must fall within ±0.4% of these theoretical values.[1] This stringent requirement underscores the need for high-purity samples and meticulously executed analysis.[1]

ElementTheoretical Value (%)Acceptable Experimental Range (%)
C 53.5053.10 - 53.90
H 7.056.65 - 7.45
N 8.918.51 - 9.31

Comparative Analysis: Distinguishing Your Compound

Elemental analysis is a powerful tool for distinguishing between isomers or related compounds where other techniques like NMR might show similar features. Subtle differences in the molecular formula lead to significant and measurable changes in the elemental composition.

Here, we compare Methyl 3-(prop-2-enamido)propanoate with two structurally related compounds: its isomer, N-acryloyl-L-alanine methyl ester, and a related compound, Methyl 3-(methylamino)propanoate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical %CTheoretical %HTheoretical %N
Methyl 3-(prop-2-enamido)propanoate C₇H₁₁NO₃157.1753.507.058.91
N-acryloyl-L-alanine methyl ester[3]C₇H₁₁NO₃157.1753.507.058.91
Methyl 3-(methylamino)propanoate[4]C₅H₁₁NO₂117.1551.269.4611.96
Methyl 3-amino-2-methylpropanoate[5][6]C₅H₁₁NO₂117.1551.269.4611.96

As shown, while the isomer has an identical elemental composition, the other related compounds are clearly distinguishable by their significantly different nitrogen and hydrogen content.

Experimental Protocol: High-Temperature Combustion (CHN) Analysis

The determination of carbon, hydrogen, and nitrogen content is achieved through high-temperature combustion, a method pioneered by Dumas.[7] Modern elemental analyzers automate this process, providing rapid and precise results.[8]

Workflow for CHN Elemental Analysis

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_output Data Processing SampleWeigh 1. Sample Weighing (1-3 mg, ultra-microbalance) Encapsulate 2. Encapsulation (Tin or silver foil) SampleWeigh->Encapsulate ensures complete combustion Combustion 3. Combustion (~1000°C in O₂ atmosphere) Sample -> CO₂, H₂O, Nₓ Encapsulate->Combustion Reduction 4. Reduction (Copper furnace, ~650°C) Nₓ -> N₂ Combustion->Reduction Separation 5. Gas Separation (Chromatographic column) Reduction->Separation Detection 6. Detection (Thermal Conductivity Detector) Separation->Detection DataAnalysis 7. Data Analysis (Integration of detector signal vs. certified standard) Detection->DataAnalysis Report 8. Final Report (%C, %H, %N) DataAnalysis->Report

Caption: Workflow of CHN elemental analysis via combustion.

Step-by-Step Methodology
  • Calibration: Before analyzing any samples, the instrument is calibrated using a certified organic standard with a known C, H, and N composition (e.g., Acetanilide). This step is critical for ensuring the accuracy of the final results.

  • Sample Preparation:

    • Precisely weigh 1-3 mg of the dried, homogeneous sample (Methyl 3-(prop-2-enamido)propanoate) into a tin or silver capsule using an ultra-microbalance.

    • Causality: The small sample size is a hallmark of microanalysis.[1] Tin capsules are often used as they promote a flash combustion, generating a vigorous exothermic reaction that aids in the complete oxidation of the sample.[8]

    • The capsule is then sealed and shaped into a small ball to ensure a consistent drop into the combustion chamber.

  • Automated Analysis:

    • The encapsulated sample is introduced into the combustion furnace, which is maintained at approximately 900-1000°C. A pulse of pure oxygen is injected, causing the sample to combust.[7] All carbon is converted to CO₂, hydrogen to H₂O, and nitrogen to various nitrogen oxides (Nₓ).

    • The resulting gases are swept by a helium carrier gas over a reduction furnace containing heated copper. This converts the nitrogen oxides to elemental nitrogen gas (N₂).

    • The gas mixture (CO₂, H₂O, N₂) then passes through a chromatographic separation column. Each gas has a different affinity for the column material, causing them to separate and elute at different times.[7]

    • As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas, generating a signal proportional to the concentration of the analyte gas.

  • Data Interpretation:

    • The instrument's software integrates the signal peaks for CO₂, H₂O, and N₂.

    • By comparing these integrated areas to those obtained from the certified standard, the absolute amounts of C, H, and N in the sample are calculated.

    • These values are then expressed as a weight percentage of the initial sample mass.

Trustworthiness and Troubleshooting: Interpreting Deviations

While the ±0.4% rule is a widely accepted standard, achieving it can be challenging.[1] Deviations outside this range do not automatically invalidate a sample but require careful scientific interpretation.

  • Low Carbon Values: May indicate incomplete combustion, a common issue with refractory or highly stable compounds.[8] It could also suggest the presence of inorganic impurities (e.g., silica from column chromatography).

  • High Hydrogen Values: Often points to the presence of residual water or organic solvents in the sample. Thorough drying of the sample under high vacuum is crucial.

  • Inconsistent Nitrogen Values: Nitrogen analysis can be sensitive to the combustion conditions. The presence of excess oxygen can lead to the formation of unreduced nitrogen oxides, resulting in low nitrogen readings.[8]

  • Systematic Deviations: If all values are consistently low, it may indicate the presence of a non-C, H, N-containing impurity or an issue with the instrument's calibration or balance. An international study highlighted significant variability in results from different analytical laboratories, emphasizing the importance of using validated and reliable services.[1]

By understanding the theoretical basis of elemental composition and the nuances of the experimental technique, researchers can confidently use elemental analysis to validate the purity and identity of Methyl 3-(prop-2-enamido)propanoate, ensuring the integrity and reproducibility of their downstream applications.

References

  • Chemsrc. (2025, October 1). methyl ester of N-acryloy-β-alanine.
  • PubChem. (2025, April 14). Methyl 3-[(propan-2-yl)amino]propanoate.
  • PubChem. (2025, April 14). Methyl 3-(methylamino)propanoate.
  • Benchchem. Methyl 3-amino-2-methylpropanoate.
  • PubChem. (2021, May 7). N-acryloyl-l-alanine methyl ester.
  • PubChem. (2025, September 15). Methyl 3-amino-2-methylpropanoate.
  • Clariant Analytical Sciences. Elemental Analysis and Chemical Properties.
  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.
  • University of Padua. (2024, June 21). Elemental Analysis – Technical Resources.
  • Lavallo, V. (2022, July 6). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-(prop-2-enamido)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 3-(prop-2-enamido)propanoate. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and compliant laboratory environment. The following procedures are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.

Core Directive: Hazard Assessment of Methyl 3-(prop-2-enamido)propanoate

  • Acrylamide Group ("prop-2-enamido"): The presence of the acrylamide functional group is of significant concern. Unpolymerized acrylamide is a known neurotoxin and a suspected human carcinogen.[1] Therefore, any waste containing Methyl 3-(prop-2-enamido)propanoate must be treated as toxic hazardous waste. There is always a possibility that not all of the acrylamide has polymerized, necessitating its disposal as a hazardous material.[2]

  • Methyl Propanoate Group: The ester component, related to methyl propionate, suggests that the compound may be a flammable liquid.[3] Methyl propionate is classified as a Category 2 Flammable Liquid, meaning it has a low flash point and its vapors can form explosive mixtures with air.

Immediate Safety and Handling Precautions

Before beginning any work that will generate this waste, ensure all necessary safety measures are in place.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your first line of defense against exposure.

Protective GearSpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and potential vapors.[6]
Hand Protection Nitrile or neoprene glovesPrevents skin contact with the toxic and potentially irritating substance.[1][7]
Body Protection Flame-retardant lab coatProvides a barrier against spills and is recommended due to the potential flammability.[8]
Respiratory Use in a certified chemical fume hoodEngineering controls are the primary method to avoid inhalation of potentially harmful vapors.[9][10]
Engineering Controls and Emergency Equipment
  • Ventilation: Always handle Methyl 3-(prop-2-enamido)propanoate and its waste within a properly functioning chemical fume hood to minimize inhalation risks.[10]

  • Emergency Access: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[11]

  • Spill Kit: An appropriate chemical spill kit, containing absorbent materials for organic solvents, should be available.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. The primary method for disposal is through your institution's licensed hazardous waste program.[7]

Waste Collection and Segregation
  • Aqueous Waste: Collect all liquid waste containing Methyl 3-(prop-2-enamido)propanoate in a dedicated, leak-proof container that is chemically compatible.[12]

  • Organic Solvent Waste: If the compound is used in a process with organic solvents, collect this waste stream separately. Do not mix aqueous waste with organic solvent waste. The discharge of organic solvents into the sewer system is prohibited.[4]

  • Solid Waste: Collect any contaminated solid waste, such as gloves, pipette tips, and absorbent paper, in a separate, clearly labeled, sealed plastic bag or container.[4] Do not dispose of these items in the regular or biohazardous trash.[2]

The following diagram illustrates the initial decision-making process for waste segregation.

start Waste Generated Containing Methyl 3-(prop-2-enamido)propanoate is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste solid? is_liquid->is_solid No aqueous_waste Aqueous Waste Stream (e.g., buffer solutions) is_liquid->aqueous_waste Yes, Aqueous organic_waste Organic Solvent Waste Stream is_liquid->organic_waste Yes, Organic Solvent solid_waste Contaminated Solid Waste (e.g., gloves, tips) is_solid->solid_waste Yes

Caption: Waste Segregation Decision Flowchart.

Containerization
  • Container Type: Use only containers approved for hazardous waste that are made of a material compatible with the waste (e.g., glass or high-density polyethylene). The container must have a secure, screw-top cap.[12]

  • Container Condition: Ensure the container is in good condition, free from cracks or damage.[12]

  • Headspace: Do not overfill the container. Leave at least 10% of the container volume as headspace to allow for vapor expansion.

Labeling

Proper labeling is a critical regulatory requirement.

  • Affix a "Hazardous Waste" tag to the container before adding any waste.

  • Clearly write the full chemical name: "Methyl 3-(prop-2-enamido)propanoate" and any other components in the waste mixture with their estimated percentages.

  • Indicate the hazards: "Toxic" and "Flammable".

  • Record the accumulation start date.

Storage
  • Location: Store the sealed waste container in a designated satellite accumulation area that is under the control of laboratory personnel.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Segregation: Store this waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[10]

Overall Disposal Workflow

The following diagram provides a comprehensive overview of the disposal process from waste generation to final pickup.

cluster_lab In the Laboratory cluster_facility Facility & EHS A 1. Generation of Waste (Liquid or Solid) B 2. Segregate Waste (Aqueous, Organic, Solid) A->B C 3. Use Designated, Compatible Waste Container B->C D 4. Affix 'Hazardous Waste' Label & List All Contents C->D E 5. Store in Secondary Containment in Satellite Accumulation Area D->E F 6. Container is Full or Accumulation Time Limit Reached E->F G 7. Request Waste Pickup from Institutional EHS F->G H 8. EHS Transports to Central Storage Facility G->H I 9. Licensed Contractor Collects Waste for Final Disposal H->I J Final Disposal (e.g., Incineration) I->J

Caption: End-to-End Disposal Workflow for Hazardous Chemical Waste.

Spill and Emergency Procedures

In the event of a spill, prioritize personnel safety.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.[10]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Cleanup: For a small spill, use an absorbent material from a chemical spill kit to contain the liquid. Place the absorbed material into a sealed container and dispose of it as hazardous solid waste.[4]

  • Decontamination: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

For large spills, evacuate the area and contact your EHS emergency line immediately.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional local requirements.

References

  • Petrochemicals Europe. (n.d.). Safe Handling and Storage of Acrylic Esters. Retrieved from [Link]

  • International Programme on Chemical Safety. (1991). Acrylamide (HSG 45, 1991). INCHEM. Retrieved from [Link]

  • Protocol Online. (2009, October 21). Acrylamide Disposal!!!. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. MIT EHS. Retrieved from [Link]

  • Acrylate Copolymer - SDS (Safety Data Sheet). (n.d.). Retrieved from [Link]

  • Case Western Reserve University. (1993, November). Environmental Health and Safety Newsletter. Retrieved from [Link]

  • Standard Operating Procedure for Acrylamide Gels. (n.d.). Retrieved from [Link]

  • E Plus Chemical Co., Ltd. (2025, August 13). Octyl Acrylate Storage & Handling: Safety Tips for 2024. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. Retrieved from [Link]

  • Cefic. (n.d.). Safe Handling Guide UV/EB Materials. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-[(propan-2-yl)amino]propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Castrol. (2019, September 11). SAFETY DATA SHEET. Retrieved from [Link]

  • CRC Industries. (2015, August 6). SAFETY DATA SHEET. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: Methyl 3-(prop-2-enamido)propanoate

[1]

Executive Safety Summary

Methyl 3-(prop-2-enamido)propanoate is a functionalized acrylamide derivative. As a Michael acceptor, it possesses a reactive double bond capable of alkylating proteins (specifically cysteine residues) and DNA.[1]

Critical Hazards:

  • Neurotoxicity: Like its parent compound acrylamide, this derivative poses a risk of cumulative neurotoxicity upon repeated exposure.[1]

  • Sensitization: High potential for allergic skin reaction and respiratory sensitization.[1][2]

  • Carcinogenicity: Treat as a potential carcinogen and reproductive toxin based on structural activity relationships (SAR) with acrylamide.[1]

  • Polymerization: The compound may auto-polymerize if not stabilized or stored correctly, leading to exothermic runaway reactions.[1]

Risk Assessment & PPE Matrix

The selection of PPE must address the compound's ability to permeate standard laboratory gloves and its potential for aerosolization.[1]

PPE Selection Logic

The following matrix dictates the required protection levels based on the operation scale.

PPE ComponentStandard Handling (< 1g)High-Risk / Bulk Handling (> 1g or Stock Prep)Technical Rationale
Hand Protection Double Nitrile Gloves (min 5 mil each)Silver Shield / 4H Laminate Gloves (Linear) under NitrileAcrylates permeate nitrile rubber. Double gloving provides a "sacrificial" outer layer.[1] Laminate gloves offer >4h breakthrough time.[1]
Respiratory Fume Hood (Sash at 18")P100 / OV Respirator + Fume HoodPowders can aerosolize during weighing. Organic Vapor (OV) cartridges protect against volatile ester hydrolysis products.[1]
Eye/Face Chemical Splash GogglesFace Shield + GogglesSafety glasses do not seal against vapors or splashes.
Body Lab Coat (Buttoned, Knee-length)Tyvek® Coveralls + Sleeve ProtectorsPrevents accumulation on fabric cuffs which can cause long-term dermal absorption.[1]
Visualization: PPE Decision Logic

PPE_Decision_TreeStartStart: Assess OperationStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidWeighingWeighing Step?Solid->WeighingVolumeVolume > 10mL?Liquid->VolumeHoodFume Hood Required(No Respirator if Sash <18")Weighing->HoodInside HoodRespiratorP100 Respirator Required(If Open Bench)Weighing->RespiratorOutside HoodDoubleGloveDouble Nitrile Gloves(Change every 30 mins)Volume->DoubleGloveNoLaminateSilver Shield/Laminate Gloves(Chemical Resistant)Volume->LaminateYes

Figure 1: Decision logic for selecting PPE based on physical state and operational volume.

Operational Handling Protocol

A. Receiving & Storage[1][4][5]
  • Inspection: Upon receipt, inspect the container for signs of polymerization (hardening of liquids or "popcorn" formation).[1]

  • Storage: Store at 2–8°C (or as specified on the CoA) to prevent spontaneous polymerization. Keep container tightly sealed to exclude moisture (ester hydrolysis risk).[1]

  • Light: Store in amber vials; UV light can initiate free-radical polymerization.

B. Weighing & Solubilization (Critical Step)

This is the highest risk step for inhalation exposure.[1]

  • Preparation:

    • Place a disposable balance draft shield or secondary containment tray inside the chemical fume hood.[1]

    • Pre-wet a paper towel with 1.6% potassium persulfate (deactivation agent) and place it next to the balance for immediate wiping of minor spills.[1]

  • Weighing:

    • Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary weigh boat, then transfer.

    • If the substance is electrostatic, use an anti-static gun to prevent powder dispersal.[1]

  • Solubilization:

    • Dissolve immediately after weighing.[1] Do not leave dry powder in open boats.[1]

    • Solvent Choice: Avoid protic solvents (like methanol) if the ester is sensitive to transesterification, though typically stable.[1] DMSO or DMF are common but enhance skin permeability—extra caution required .

C. Reaction Setup
  • Temperature Control: Methyl 3-(prop-2-enamido)propanoate reactions can be exothermic. Always add the catalyst/initiator last and slowly.[1]

  • Closed Systems: Run reactions in septa-sealed flasks under nitrogen/argon to prevent oxygen inhibition of intended polymerization or moisture ingress.

Emergency Procedures & Deactivation

Standard spill kits are insufficient for acrylamides because simple absorption does not neutralize the neurotoxic hazard.[1] You must chemically deactivate the molecule.[1]

Deactivation Solution Preparation

Prepare a "Decon Solution" containing:

  • 1.6% Potassium Persulfate (Initiator)[1]

  • 1.6% Sodium Metabisulfite (Accelerator)[1]

  • Mechanism:[1][3] This mixture initiates radical polymerization, converting the toxic monomer into a safer, insoluble polymer.[1]

Spill Response Workflow
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves, goggles, and a respirator if outside a hood.[1]

  • Contain: Cover the spill with paper towels.

  • Deactivate: Gently pour the Decon Solution over the towels. Let sit for 30 minutes .

  • Clean: Wipe up the polymerized residue with water and detergent.[1]

Visualization: Deactivation Pathway

Deactivation_FlowSpillSpill DetectedCoverCover withAbsorbent MaterialSpill->CoverApplyApply 1.6% K2S2O8+ 1.6% Na2S2O5Cover->ApplyWaitWait 30 Mins(Polymerization)Apply->WaitDisposalDispose asSolid Haz WasteWait->Disposal

Figure 2: Chemical deactivation workflow for acrylamide-derivative spills.[1]

Waste Disposal

Never pour monomeric solutions down the drain.

  • Liquid Waste: Collect in a dedicated "High Hazard - Acrylamides" carboy.

  • Solid Waste: Gloves, weigh boats, and paper towels must be double-bagged in clear polyethylene bags and labeled "Toxic Solid Waste."[1]

  • Pre-Disposal Treatment (Optional but Recommended): Treat liquid waste with the Decon Solution (described above) to polymerize it before handing it over to EHS.[1] This reduces the risk of exposure during transport.[1]

References

  • Duke University Occupational & Environmental Safety Office. (n.d.). Guidelines for Safe Use of Acrylamide. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.).[1] NIOSH Recommendations for Chemical Protective Clothing. Retrieved from [Link][1]

  • National Institutes of Health (NIH) PubChem. (2025).[1] Methyl 3-acrylamidopropanoate (CID 15609289). Retrieved from [Link][1]

  • Harvard University EHS. (n.d.). Lab Safety Guideline: Acrylamide. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.